N-Methylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQICVXLJTWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208533 | |
| Record name | N-Methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-52-7 | |
| Record name | Methylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRK3DMO87X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methylthiourea (CAS 598-52-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, chemical properties, and diverse applications of N-Methylthiourea, a versatile building block in medicinal chemistry and organic synthesis.
This compound (CAS 598-52-7), a sulfur-containing organic compound, serves as a pivotal intermediate and building block in a multitude of chemical and biological applications. Its unique structural features, combining a nucleophilic sulfur atom with reactive nitrogen moieties, make it a valuable reagent in the synthesis of a wide array of heterocyclic compounds and a scaffold of significant interest in drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, key chemical reactions, and its role in medicinal chemistry, with a focus on its interaction with significant signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, application in synthesis, and interpretation of biological studies. The key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 598-52-7 | [1] |
| Molecular Formula | C₂H₆N₂S | [1] |
| Molecular Weight | 90.15 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 118-121 °C | |
| Boiling Point | 141.1 °C (predicted) | |
| Density | 1.14 g/cm³ | |
| Solubility | Soluble in water and alcohol | |
| InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N | [1] |
| SMILES | CNC(=S)N | [1] |
Synthesis and Chemical Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for the construction of various heterocyclic systems. Its synthesis is well-established, and it participates in a range of chemical transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of methyl isothiocyanate with ammonia. This reaction is typically carried out in an aqueous or alcoholic solution and proceeds with good yield.
Experimental Protocol: Synthesis of this compound from Methyl Isothiocyanate and Ammonia
Materials:
-
Methyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Ethanol (optional, as solvent)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, place the concentrated ammonium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add methyl isothiocyanate to the cooled ammonia solution with continuous stirring. The rate of addition should be controlled to manage the exothermic nature of the reaction.
-
After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Key Chemical Reactions
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.
1. Hantzsch Thiazole Synthesis:
This compound is a key component in the Hantzsch thiazole synthesis, a classic condensation reaction used to prepare thiazole derivatives. In this reaction, this compound reacts with an α-haloketone to form a 2-aminothiazole derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis using this compound
Materials:
-
This compound
-
An appropriate α-haloketone (e.g., 2-chloroacetophenone)
-
Ethanol (or another suitable solvent)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
Dissolve this compound and the α-haloketone in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry.
-
Purify the product further by recrystallization if necessary.
2. Biginelli Reaction:
This compound can participate in the Biginelli reaction, a one-pot multicomponent reaction, to synthesize dihydropyrimidinethiones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.
Applications in Drug Development and Medicinal Chemistry
The thiourea moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound, as a simple substituted thiourea, and its derivatives have been extensively investigated for their therapeutic potential.
Enzyme Inhibition
Thiourea derivatives are known to act as inhibitors of various enzymes. For instance, S-substituted isothioureas, which can be derived from this compound, have been identified as potent inhibitors of nitric oxide synthases (NOS).[2] This inhibitory activity has implications for conditions where nitric oxide plays a pathophysiological role, such as inflammation and septic shock.[2]
Anticancer Activity and EGFR Signaling Pathway
A significant area of research has focused on the anticancer properties of N-substituted thiourea derivatives.[3][4][5] Some of these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3]
Certain N-substituted thiourea derivatives act as EGFR tyrosine kinase inhibitors (TKIs).[3] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]
Antioxidant Properties
Thiourea and its derivatives are recognized for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS).[6][7][8] While this compound itself is a basic structure, more complex derivatives have shown significant potential in mitigating oxidative stress. The mechanism of action often involves the donation of a hydrogen atom from the N-H groups to neutralize free radicals.[8]
Conclusion
This compound (CAS 598-52-7) is a foundational molecule in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for a wide range of heterocyclic compounds. The biological activities exhibited by its derivatives, particularly in the realms of enzyme inhibition and anticancer research, underscore its importance in drug discovery and development. For researchers and scientists, a comprehensive understanding of the properties and reactivity of this compound opens avenues for the design and synthesis of novel molecules with significant therapeutic potential.
References
- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
An In-depth Technical Guide to the Physical Properties of N-Methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-Methylthiourea. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This document details quantitative physical data, experimental protocols for their determination, and a logical workflow for the characterization of this compound.
Core Physical and Chemical Properties
This compound is a derivative of thiourea with a single methyl group. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆N₂S | [1][2][3][4] |
| Molecular Weight | 90.14 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder or crystals. | [1][4][5] |
| CAS Number | 598-52-7 | [1][3][4] |
| InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CNC(N)=S | [1][5] |
Quantitative Physical Data
The following tables present key quantitative physical properties of this compound, providing a consolidated view for easy comparison and reference.
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 118-121 °C | [5][6] |
| 118-123 °C | [3][4][7] | |
| 119-124 °C | [2] | |
| 118.0-124.0 °C | [1] | |
| Boiling Point | 141.1 °C (at 760 mmHg) | [3] |
| 141.1±23.0 °C (Predicted) | [6][8] | |
| Flash Point | 39.1 °C | [3] |
Density and Solubility
| Property | Value | Source(s) |
| Density | 1.14 g/cm³ | [3] |
| 1.095 (estimate) | [6][8] | |
| Water Solubility | Soluble | [6][8] |
| Vapor Pressure | 5.95 mmHg at 25°C | [3] |
Spectroscopic Data
| Property | Description | Source(s) |
| ¹H NMR | Spectral data available. | [9] |
| IR Spectrum | Conforms to structure. | [4][9] |
| Mass Spectrum | Spectral data available. | [9] |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point of this compound using a standard melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a mortar and ground into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
-
Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/minute) is used to get an approximate melting point range.
-
Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂. For pure this compound, this range is expected to be narrow.[10][11]
Determination of Boiling Point (Micro-Boiling Point Method)
This protocol outlines a method for determining the boiling point of this compound at atmospheric pressure.
Apparatus and Materials:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
This compound sample
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.
-
Apparatus Setup: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating oil within the Thiele tube.
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]
Determination of Density (Pycnometer Method)
This protocol describes the use of a pycnometer for the determination of the density of solid this compound.
Apparatus and Materials:
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
This compound sample
-
An inert liquid of known density in which this compound is insoluble.
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined (m₁).
-
The pycnometer is filled with the inert liquid of known density, and its mass is determined (m₂).
-
The pycnometer is emptied and dried. A known mass of this compound is added to the pycnometer (m₃). The mass of the pycnometer with the sample is determined (m₄ = m₁ + m₃).
-
The pycnometer containing the sample is filled with the inert liquid, and its mass is determined (m₅).
-
The density of this compound is calculated using the appropriate formula, taking into account the mass of the displaced liquid.[14][15]
Determination of Solubility (Shake-Flask Method)
This protocol details a standard method to determine the solubility of this compound in a given solvent.
Apparatus and Materials:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
This compound
-
Solvent of interest
Procedure:
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent in a vial to create a saturated solution. The vial is sealed and placed in a constant temperature shaker for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Preparation: After equilibration, the solution is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method, such as HPLC with UV detection, against a calibration curve prepared with standard solutions of known concentrations.
-
Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.[5]
Spectroscopic and Chromatographic Analysis
a. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis and purity assessment of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[1]
-
Detection: UV detector at an appropriate wavelength.
-
Sample Preparation: The this compound sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[4]
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 1-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution must be homogeneous and free of particulate matter.[9]
-
Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer.
c. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): 1-2 mg of this compound is mixed with about 100-200 mg of dry KBr powder and ground to a fine, homogeneous powder. This mixture is then pressed into a thin, transparent pellet.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]
d. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) to determine its mass-to-charge ratio.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the physical and chemical characterization of this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylthiourea, a compound of interest in various research and development sectors. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and relevant biological and synthetic pathways.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various experimental settings. The following table summarizes the reported values for these properties.
| Property | Value | Source(s) |
| Melting Point | 118-121 °C | [1][2] |
| 118-123 °C | [3][4] | |
| 119-124 °C | [5] | |
| 118-124 °C | [6] | |
| Boiling Point | 141.1 °C at 760 mmHg | [3] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are detailed methodologies for these measurements.
Melting Point Determination (Capillary Method)
This method is widely used for the determination of the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
-
Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used to quickly determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Boiling Point Determination (Micro Method using a Thiele Tube)
This micro-method is suitable for determining the boiling point of a small amount of liquid or a solid that melts at a temperature below its boiling point.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil or silicone oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
-
Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The Thiele tube is filled with heating oil to a level just above the side arm. The thermometer and test tube assembly are immersed in the oil in the Thiele tube, ensuring the sample is below the oil level.
-
Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. The temperature at this exact moment is recorded.
Visualized Workflows and Pathways
To provide a clearer understanding of the chemical and biological contexts of this compound, the following diagrams illustrate a key synthetic route and a relevant biological signaling pathway.
Caption: Hantzsch Thiazole Synthesis using this compound.
Caption: RORα agonist activity of an this compound derivative.
References
- 1. N-methylthioureas as new agonists of retinoic acid receptor-related orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylthiourea Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of N-Methylthiourea's solubility in organic solvents. Due to a notable scarcity of quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and insights into solvent suitability for crystallization. This document is intended to empower researchers to generate precise solubility data tailored to their specific applications.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative descriptions and data from procedural notes provide some guidance. The following table summarizes the available information. For comparative purposes, a quantitative data point for the closely related compound, N-Ethylthiourea, is included.
| Solvent | Chemical Formula | Type | Temperature | Solubility | Remarks |
| This compound | |||||
| Water | H₂O | Aqueous | Not Specified | Soluble | Will likely be mobile in the environment due to its water solubility.[1] |
| Ethanol (anhydrous) | C₂H₅OH | Alcohol | Boiling | Soluble | Used as a solvent for recrystallization, indicating that solubility increases with temperature.[2] |
| N-Ethylthiourea (for comparison) | |||||
| Methanol | CH₃OH | Alcohol | Not Specified | 25 mg/mL | Provides an approximate solubility reference for a similar compound. |
It is strongly recommended that researchers empirically determine the solubility of this compound in their specific solvents of interest to ensure accuracy for their experimental conditions.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4][5] This protocol outlines the necessary steps to accurately measure the solubility of this compound.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified and constant temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed, sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.
-
Accurately weigh the filtered, saturated solution.
-
Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method.[6][7][8]
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undissolved saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Conclusion
References
- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. enamine.net [enamine.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to N-Methylthiourea: Structure, Isomerism, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Methylthiourea (NMT), a key organic compound with applications in synthesis and potential biological activities. This document covers its core structural features, isomeric forms, physicochemical properties, and detailed experimental protocols.
Structural Formula and Identification
This compound is a derivative of thiourea where one hydrogen atom on an amino group is substituted with a methyl group.[1][2][3] Its chemical structure is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The linear formula is NH₂CSNHCH₃.[4]
Key Identifiers:
-
IUPAC Name: methylthiourea[2]
-
CAS Number: 598-52-7
-
Molecular Formula: C₂H₆N₂S[5]
-
SMILES: CNC(N)=S[6]
-
InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N
Caption: Structural formula of this compound.
Isomerism in this compound
Like other thiourea compounds, this compound primarily exhibits tautomerism, a form of structural isomerism where isomers can interconvert through a chemical reaction.[7][8]
Thione-Thiol Tautomerism
This compound exists in equilibrium between two tautomeric forms: the predominant thione form (which contains the C=S double bond) and the thiol form, also known as an isothiourea (which contains a C=N double bond and a sulfhydryl, -SH, group).[7] The thiol tautomer is named S-methylisothiourea. This equilibrium is a critical aspect of its reactivity and potential biological function.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 598-52-7 [chemicalbook.com]
- 4. This compound 97 598-52-7 [sigmaaldrich.com]
- 5. This compound|598-52-7 - MOLBASE Encyclopedia [m.molbase.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-Methylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylthiourea, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.
| Functional Group | Chemical Shift (δ, ppm) | Solvent |
| -CH₃ | ~2.8 - 3.0 | DMSO-d₆ |
| -NH | ~7.0 - 7.5 (broad) | DMSO-d₆ |
| -NH₂ | ~7.0 - 7.5 (broad) | DMSO-d₆ |
Note: The broad signals for the -NH and -NH₂ protons are due to quadrupole broadening and potential chemical exchange.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| -CH₃ | ~31 | Not specified |
| C=S | ~183 | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3100 - 3400 |
| C-H | Stretching | ~2900 - 3000 |
| N-H | Bending | ~1600 - 1650 |
| C-N | Stretching | ~1400 - 1500 |
| C=S | Stretching | ~700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound is 90.15 g/mol .[1]
| Ion | m/z (Predicted) | Description |
| [M]⁺˙ | 90 | Molecular Ion |
| [CH₃NCS]⁺˙ | 73 | Fragment from C-N bond cleavage |
| [CH₅N₂]⁺ | 45 | Fragment from C-S bond cleavage |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle: 30-45 degrees, relaxation delay: 1-2 seconds, number of scans: 8-16).
-
For ¹³C NMR: Acquire the spectrum with proton broadband decoupling (e.g., pulse angle: 30-45 degrees, relaxation delay: 2-5 seconds, number of scans: 128-1024 or more depending on concentration).
-
-
Data Processing:
-
Apply Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
FT-IR Spectroscopy Protocol (ATR Method)
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum to account for atmospheric and instrumental absorbances.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample, typically by co-adding 16 or 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Perform any necessary baseline corrections.
-
Identify the wavenumbers of the major absorption peaks.
-
-
Cleaning:
-
Remove the sample and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source (often coupled with a Gas Chromatograph, GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
If using GC-MS, inject the sample into the GC, which will separate it from the solvent and introduce it into the mass spectrometer.
-
Set the mass spectrometer parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: e.g., 230 °C.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide on the Toxicological Data of N-Methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylthiourea (NMTU) is a sulfur-containing organic compound with the chemical formula CH₃NHCSNH₂. It is structurally related to thiourea and has applications in various chemical syntheses. This technical guide provides a comprehensive overview of the available toxicological data on this compound, focusing on key endpoints relevant to hazard identification and risk assessment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.
Acute Toxicity
Acute toxicity studies are crucial for determining the potential for a substance to cause harm after a single exposure. For this compound, the primary route of concern for acute toxicity is oral ingestion.
Table 1: Acute Oral Toxicity of this compound
| Test Substance | Species | Sex | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |
| This compound | Rat | Not Specified | Oral | 50 | Category 2 | [1] |
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)
The acute oral toxicity of this compound in rats was likely determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure with a small number of animals per step.
Objective: To determine the acute oral toxicity of a substance.
Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.
Procedure:
-
Dosing: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept to a minimum.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period is recorded.
-
Data Analysis: The LD50 value is estimated based on the mortality data from the different dose levels.
Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Hepatotoxicity
This compound has been identified as a hepatotoxic agent, primarily as a metabolite of the drug methimazole.[2] Studies in glutathione-depleted mice have shown that this compound can cause significant liver injury.[2]
Mechanism of Hepatotoxicity
The proposed mechanism of this compound-induced hepatotoxicity involves its metabolic activation to reactive S-oxidized metabolites.[2] This process is thought to lead to cellular damage, particularly in a state of depleted glutathione (GSH), a key cellular antioxidant.
Signaling Pathway of this compound Induced Hepatotoxicity
References
- 1. 28-day repeated oral dose toxicity study of an aqueous extract of Gryllus bimaculatus in sprague-dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the involvement of this compound, a ring cleavage metabolite, in the hepatotoxicity of methimazole in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylthiourea: A Comprehensive Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols, handling procedures, and toxicological information for N-Methylthiourea (CAS No. 598-52-7). The following sections detail the physical and chemical properties, known hazards, necessary personal protective equipment (PPE), and step-by-step experimental protocols for the safe laboratory use of this compound.
Chemical and Physical Properties
This compound is a sulfur-containing organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 1-Methylthiourea, Methyl thiourea, Methyl-2-thiourea | [2][3] |
| Molecular Formula | C2H6N2S | [4] |
| Molecular Weight | 90.15 g/mol | |
| Appearance | Off-white to white crystalline powder or solid | [3][4] |
| Odor | Odorless | [3][4] |
| Melting Point | 118 - 123 °C (244.4 - 253.4 °F) | [3] |
| Solubility in Water | 165 g/L (at 20°C) | [4] |
| pH | 7.0 (100 g/L aqueous solution) | [3] |
Toxicological Data and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2][3] It is acutely toxic if swallowed and is suspected of damaging fertility or the unborn child.[3][4]
| Toxicity Data | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 50 mg/kg | Rat | [2][4] |
| Dermal Toxicity (LD50) | Not available | - | [2][4] |
| Inhalation Toxicity (LC50) | Not available | - | [2][4] |
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure risk, appropriate engineering controls and personal protective equipment must be utilized.
| Control Measure | Specification | Rationale |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] | To minimize inhalation of the powder. |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[5] | To protect eyes from dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] | To prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if handling outside of a ventilated enclosure or if exposure limits are exceeded.[5] | To prevent inhalation of harmful dust. |
Experimental Protocols
Adherence to strict protocols is essential for the safe handling of this compound.
Weighing this compound Powder
This protocol is designed to minimize the risk of inhalation and contamination when weighing this toxic powder.
-
Preparation:
-
Designate a specific work area within a chemical fume hood for weighing.
-
Cover the work surface with absorbent bench paper.
-
Ensure all necessary PPE is worn correctly.
-
-
Procedure:
-
Place a pre-labeled, sealable container on the balance and tare it.
-
Move the container into the chemical fume hood.
-
Carefully add the desired amount of this compound to the container using a dedicated spatula, avoiding the creation of dust.
-
Securely close the container.
-
Re-weigh the sealed container to determine the exact mass of the powder.
-
Clean the spatula and the work surface within the fume hood.
-
Preparation of this compound Solutions
This protocol outlines the steps for safely preparing solutions of this compound.
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Have all necessary equipment (weighed this compound in a sealed container, solvent, volumetric flask, etc.) ready in the hood.
-
-
Procedure:
-
Slowly add the desired solvent to the container with the pre-weighed this compound.
-
Gently swirl the container to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Once dissolved, transfer the solution to a volumetric flask if precise concentrations are required.
-
Rinse the original container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
Label the solution container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
-
Toxicological Mechanisms and Signaling Pathways
This compound has been identified as a metabolite of the antithyroid drug methimazole and is implicated in its hepatotoxicity.[1] Its toxicity is associated with the induction of oxidative stress. In hepatocytes, this compound can lead to a reduction in glutathione (GSH) levels and an increase in the formation of reactive oxygen species (ROS). This disruption of the cellular redox balance can cause damage to cellular components, leading to mitochondrial dysfunction and ultimately, cell death.
Furthermore, thiourea derivatives, including this compound, are known to interfere with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase (TPO). TPO is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroid hormones.
Below are diagrams illustrating the general workflow for safe handling and a proposed toxicological pathway.
References
The Role of N-Methylthiourea as a Drug Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylthiourea (NMTU), a derivative of thiourea, has been identified as a significant metabolite of certain pharmaceutical compounds.[1][2] Its formation is a critical aspect of drug metabolism studies due to its potential toxicological implications, including hepatotoxicity.[1][2][3] This technical guide provides an in-depth overview of the role of this compound as a drug metabolite, focusing on its metabolic pathways, toxicological effects, and analytical detection methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with NMTU formation.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder with the chemical formula C₂H₆N₂S and a molecular weight of 90.15 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₂H₆N₂S | PubChem[1] |
| Molecular Weight | 90.15 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | ChemicalBook[2] |
| Melting Point | 118-121 °C | Sigma-Aldrich[4] |
| CAS Number | 598-52-7 | PubChem[1] |
| Synonyms | 1-Methylthiourea, Methylthiourea, 1-Methyl-2-thiourea | PubChem[1] |
Metabolic Formation of this compound
This compound is primarily formed as a ring-cleavage metabolite of drugs containing a substituted imidazole or related heterocyclic structures. The most well-documented examples include the antithyroid drug methimazole and the fungicide ethylenethiourea.
Methimazole Metabolism
The metabolism of methimazole (2-mercapto-1-methylimidazole, MMI) to this compound is a key factor in its associated hepatotoxicity, particularly in glutathione-depleted states.[3] The proposed metabolic pathway involves two key enzymatic steps:
-
Epoxidation: Cytochrome P450 (P450) enzymes catalyze the epoxidation of the C4-C5 double bond of the methimazole ring.[3]
-
Hydrolysis and Decomposition: The resulting epoxide is hydrolyzed, leading to the unstable intermediate that decomposes to form this compound and glyoxal.[3]
Further biotransformation of this compound to its S-oxidized metabolites is thought to be mediated by flavin-containing monooxygenase (FMO).[3]
References
- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 598-52-7 [chemicalbook.com]
- 3. Evidence for the involvement of this compound, a ring cleavage metabolite, in the hepatotoxicity of methimazole in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-甲基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
N-Methylthiourea: An In-depth Technical Guide on its Role as a Human Xenobiotic Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylthiourea (NMT), a sulfur-containing organic compound, has been identified as a significant human xenobiotic metabolite. Primarily recognized as a breakdown product of the antithyroid drug methimazole, NMT is implicated in the hepatotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of NMT as a xenobiotic metabolite, detailing its formation, analytical detection, and the toxicological pathways it influences. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating xenobiotic metabolism and its clinical implications.
Introduction
This compound (CAS No. 598-52-7) is a member of the thiourea class of compounds, characterized by a thiocarbonyl group flanked by amino groups, with one of them being methylated.[1] While it has limited direct industrial use, its significance in toxicology and pharmacology stems from its role as a metabolite of certain xenobiotics, most notably the thionamide drug methimazole.[2] Understanding the metabolic pathways leading to NMT formation and its subsequent biological effects is crucial for assessing the safety and risk profiles of pharmaceuticals and other xenobiotics.
Metabolic Formation of this compound
The primary and most studied pathway for the endogenous formation of this compound in humans is through the metabolism of methimazole.[2][3] This process is a multi-step enzymatic conversion occurring predominantly in the liver.
Metabolic Pathway from Methimazole to this compound
The proposed metabolic cascade involves two key enzymatic systems: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO).
-
Epoxidation by Cytochrome P450: Methimazole undergoes epoxidation of its C-4,5 double bond, a reaction catalyzed by CYP enzymes.[2][3] Studies have implicated several CYP isozymes in the metabolism of methimazole, including CYP2A6, CYP1A2, and CYP2C9.[3][4] One study identified CYP2A6 as a key enzyme in catalyzing the formation of NMT from methimazole.[4]
-
Hydrolysis and Decomposition: The resulting epoxide intermediate is unstable and undergoes hydrolysis. This is followed by decomposition of the molecule, leading to the formation of this compound and glyoxal.[2][5]
Figure 1: Proposed metabolic pathway of methimazole to this compound.
Quantitative Analysis of this compound
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.
Table 1: Overview of Potential Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May result in significant matrix effects and lower recovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts and allows for analyte concentration. | More complex method development and can be more expensive. |
Analytical Instrumentation and Methodologies
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules like this compound due to its high sensitivity and selectivity.
Experimental Protocol: A Generic UPLC-MS/MS Approach
The following is a generalized protocol that can be adapted for the quantification of this compound in human plasma. Method development and validation would be required.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions (UPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions (Tandem Quadrupole MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would need to be determined through infusion experiments.
-
Figure 2: General workflow for the analysis of this compound in human plasma.
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data on the concentrations of this compound in human plasma or urine following exposure to methimazole or other xenobiotics. One older study detected approximately 0.014 ppm of 1-methylthiourea in the plasma of rats two hours after a high oral dose of ethylenethiourea, a related compound.[4] The absence of human data highlights a critical area for future research to establish NMT as a reliable biomarker of exposure and to understand its toxicokinetic profile.
Toxicological Pathways
The toxicity of this compound, particularly its role in hepatotoxicity, is believed to be mediated by its further metabolism.
S-Oxidation by Flavin-Containing Monooxygenases (FMOs)
This compound is a substrate for FMOs, which catalyze the S-oxidation of the thiocarbonyl group.[3][6] This reaction leads to the formation of reactive sulfenic and sulfinic acid metabolites. These reactive species are thought to be responsible for the observed cellular toxicity. The specific FMO isoforms involved in NMT metabolism in humans have not been fully elucidated, but FMOs are known to metabolize a wide range of xenobiotics containing sulfur, nitrogen, or phosphorus.[7]
Figure 3: Proposed toxicological pathway of this compound via S-oxidation.
The reactive metabolites of NMT can potentially lead to:
-
Oxidative Stress: Depletion of cellular antioxidants such as glutathione.
-
Covalent Binding: Formation of adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.
Conclusion and Future Directions
This compound is a critical metabolite in understanding the xenobiotic metabolism of compounds like methimazole and their associated toxicities. While the metabolic pathways for its formation and further bioactivation are partially understood, significant knowledge gaps remain. Future research should prioritize:
-
Development and validation of sensitive and specific analytical methods , such as LC-MS/MS, for the routine quantification of NMT in human biological fluids.
-
Conducting pharmacokinetic studies in humans to determine the levels of NMT following therapeutic doses of methimazole and exposure to other relevant xenobiotics.
-
Elucidating the specific human CYP and FMO isozymes involved in the metabolism of methimazole to NMT and the subsequent S-oxidation of NMT.
-
Investigating the mechanisms of NMT-induced cellular toxicity in human-relevant in vitro models.
Addressing these research questions will be instrumental in establishing this compound as a valuable biomarker for drug metabolism and safety assessment in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of CYP2A6 in methimazole bioactivation and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
N-Methylthiourea Hepatotoxicity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hepatotoxic effects of N-Methylthiourea (NMTU), a key metabolite of the antithyroid drug methimazole. This document is intended for researchers, scientists, and drug development professionals investigating drug-induced liver injury and the metabolic pathways of thionamide compounds.
Executive Summary
This compound (NMTU) has been identified as a proximate hepatotoxic metabolite of methimazole.[1] Its deleterious effects on the liver are primarily mediated through metabolic activation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. This bioactivation generates reactive S-oxidized metabolites that induce significant oxidative stress, leading to hepatocellular damage. The toxicity of NMTU is notably exacerbated in states of glutathione (GSH) depletion, highlighting the critical role of this antioxidant in the detoxification pathway. This guide synthesizes the current understanding of NMTU's hepatotoxicity, presenting quantitative data on its cytotoxic effects, detailing relevant experimental protocols, and visualizing the key metabolic and signaling pathways involved.
Quantitative Data on this compound Hepatotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on hepatocytes.
In Vitro Cytotoxicity of this compound in Isolated Rat Hepatocytes
A study on isolated rat hepatocytes determined the concentration-dependent cytotoxicity of NMTU. The half-maximal lethal concentration (LC50) was found to be 1 mM.[2] The data presented below is extracted from the dose-response curve published in the study.
| This compound Concentration (mM) | Cell Viability (%) (Mean ± SE) |
| 0 (Control) | 100 ± 0 |
| 0.1 | ~95 ± 5 |
| 0.5 | ~70 ± 6 |
| 1.0 | ~50 ± 7 |
| 2.0 | ~25 ± 5 |
| 5.0 | ~10 ± 4 |
Data extracted from graphical representation in Heidari et al. (2012).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of NMTU hepatotoxicity. The following sections outline key experimental protocols.
Isolation and Primary Culture of Rat Hepatocytes
The isolation of primary rat hepatocytes is a standard procedure for in vitro hepatotoxicity studies. The two-step collagenase perfusion method is widely used.
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with EDTA)
-
Perfusion Buffer II (e.g., Williams' Medium E with collagenase)
-
Culture Medium (e.g., Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)
-
Collagen-coated culture plates
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize a male Wistar rat (200-250 g) following approved animal care protocols.
-
Perform a midline laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 30-40 mL/min for 10-15 minutes to wash out the blood.
-
Switch to Perfusion Buffer II containing collagenase and perfuse for 10-20 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile dish containing culture medium.
-
Gently disperse the hepatocytes from the liver capsule using a sterile cell scraper.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at 50 x g for 3 minutes. Repeat this step 2-3 times.
-
Determine cell viability using the trypan blue exclusion method. A viability of >85% is typically considered acceptable.
-
Plate the isolated hepatocytes on collagen-coated plates at a desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate) in culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. The medium is typically changed after 4-6 hours to remove unattached and non-viable cells.
In Vivo Animal Model of Methimazole-Induced Hepatotoxicity
Since NMTU is a metabolite of methimazole, animal models of methimazole-induced liver injury are relevant for studying the in vivo effects.
Animal Model:
-
Male mice (e.g., C57BL/6) are often used.
-
To potentiate the hepatotoxicity, mice can be pre-treated with buthionine sulfoximine (BSO) to deplete glutathione stores.[1]
Experimental Design:
-
Control Group: Administer the vehicle (e.g., saline or water) orally.
-
Methimazole Group: Administer methimazole orally at a dose range of 100-400 mg/kg body weight.
-
BSO Pre-treatment (Optional): Administer BSO (e.g., 2 mmol/kg, intraperitoneally) 2 hours prior to methimazole administration to deplete hepatic GSH.[1]
-
Time Course: Collect blood and liver tissue samples at various time points (e.g., 4, 8, 12, 24 hours) after methimazole administration.
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, and other pathological changes.
-
Oxidative Stress Markers: Homogenize liver tissue to measure levels of reduced glutathione (GSH), oxidized glutathione (GSSG), malondialdehyde (MDA) as an indicator of lipid peroxidation, and reactive oxygen species (ROS).
Signaling Pathways and Mechanisms of Hepatotoxicity
The hepatotoxicity of this compound is a multi-step process involving metabolic activation and the induction of oxidative stress.
Metabolic Activation of this compound
NMTU is formed from the cleavage of the imidazole ring of its parent compound, methimazole. It then undergoes further biotransformation by CYP and FMO enzymes to form highly reactive S-oxidized metabolites, such as sulfenic and sulfinic acids.[1] These reactive species are the ultimate toxicants responsible for cellular damage.
Caption: Metabolic activation pathway of this compound.
This compound-Induced Oxidative Stress
The reactive metabolites of NMTU are potent electrophiles that readily react with cellular nucleophiles, particularly glutathione. This leads to the depletion of cellular GSH stores, disrupting the redox balance and leading to oxidative stress. The increase in reactive oxygen species (ROS) and lipid peroxidation further contributes to hepatocellular injury.
Caption: Signaling pathway of NMTU-induced oxidative stress.
Experimental Workflow for Assessing this compound Hepatotoxicity
A typical workflow for investigating the hepatotoxic effects of NMTU, from initial in vitro screening to in vivo confirmation, is outlined below.
Caption: Experimental workflow for NMTU hepatotoxicity assessment.
Conclusion
This compound is a significant contributor to the hepatotoxicity observed with methimazole administration. Its mechanism of action is rooted in metabolic activation to reactive species that induce a state of oxidative stress, leading to hepatocellular damage. This technical guide provides a foundational understanding for researchers in the field, offering quantitative data, detailed experimental protocols, and clear visualizations of the underlying pathways. Further research is warranted to fully elucidate the dose-response and time-course of NMTU-induced liver injury in vivo and to develop targeted therapeutic strategies to mitigate this adverse drug reaction.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Methylthiourea from Methyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of N-Methylthiourea, a key intermediate in the preparation of various biologically active compounds. The primary synthetic route described herein is the reaction of methyl isothiocyanate with ammonia.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are known to exhibit a wide range of biological activities. The synthesis from methyl isothiocyanate and ammonia is a common and efficient method for producing this compound.[1][2]
Reaction Scheme
The synthesis of this compound from methyl isothiocyanate proceeds via the nucleophilic addition of ammonia to the electrophilic carbon atom of the isothiocyanate group.
Chemical Equation:
CH₃NCS + NH₃ → CH₃NHC(S)NH₂
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Methyl Isothiocyanate | CH₃NCS | 73.12 | 1.3 | 95 g |
| Ammonia (as conc. NH₄OH) | NH₃ | 17.03 | 2.0 | 140 mL |
Table 2: Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| This compound | CH₄N₂S | 90.14 | 119–121 | Colorless crystals | 74–81 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general and reliable method for the preparation of alkyl thioureas.[1]
Materials:
-
Methyl isothiocyanate (95 g, 1.3 moles)
-
Concentrated ammonium hydroxide (140 mL, ~2 moles of ammonia)
-
Activated carbon (e.g., Norit) (2 g)
-
Ice
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Assemble the 500-mL three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in a fume hood.
-
Initial Charge: Add 140 mL of concentrated ammonium hydroxide solution to the flask.
-
Addition of Methyl Isothiocyanate: With continuous stirring, add 95 g of methyl isothiocyanate dropwise from the dropping funnel over a period of 1 hour. Caution: The reaction may be slow to start but can become vigorous. Maintain a steady rate of addition to control the exothermic reaction.[1]
-
Removal of Excess Ammonia: After the addition is complete, remove the dropping funnel and heat the solution on a water bath for 30 minutes to drive off excess ammonia.[1]
-
Decolorization: Add 2 g of activated carbon to the solution, bring it to a boil, and then filter the hot solution to remove the carbon.[1]
-
Crystallization: Cool the filtrate in an ice bath to induce crystallization. This compound will precipitate as a colorless solid mass.[1]
-
Isolation of Product (First Crop): Collect the crystals by filtration and wash them three times with 25-mL portions of ice-cold water. Dry the crystals. This first crop should weigh between 65–75 g.[1]
-
Isolation of Product (Second Crop): Concentrate the mother liquor and washings to a volume of approximately 75 mL and cool again in an ice bath to obtain a second crop of crystals (15–20 g).[1]
-
Final Product: Combine the crops. The total yield of this compound is typically between 85–95 g (74–81%), with a melting point of 119–120.5°C.[1]
Purification (Optional):
For higher purity, the this compound can be recrystallized from boiling anhydrous ethanol, which should yield a product with a melting point of 120.5–121°C.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
This diagram shows the conceptual flow from starting materials to the final product.
Caption: Conceptual diagram of this compound synthesis.
References
Laboratory Scale Synthesis of N-Methylthiourea: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-Methylthiourea, a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry. The primary method detailed herein is the reaction of methyl isothiocyanate with ammonia, a robust and high-yielding procedure.
Introduction
This compound is a monosubstituted thiourea derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds and molecules with potential biological activity. Thiourea and its derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and anticancer properties. This protocol outlines a reliable method for the preparation of this compound suitable for typical laboratory settings.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of ammonia to the electrophilic carbon of methyl isothiocyanate.
CH₃NCS + NH₃ → CH₃NHCSNH₂
Materials and Equipment
| Reagents | Equipment |
| Methyl isothiocyanate (CH₃NCS) | 500 mL three-necked round-bottom flask |
| Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) | Mechanical stirrer |
| Activated Carbon (e.g., Norit) | Dropping funnel |
| Anhydrous Ethanol (for recrystallization) | Reflux condenser |
| Ice | Water bath |
| Distilled Water | Buchner funnel and filter flask |
| Beakers and Erlenmeyer flasks | |
| Glass stirring rod | |
| pH paper or pH meter |
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below, based on established and reliable procedures.[1]
Reaction Setup
-
Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood.
-
Charge the flask with 140 mL of concentrated ammonium hydroxide solution.
Addition of Methyl Isothiocyanate
-
Measure 95 g (1.3 moles) of methyl isothiocyanate and place it in the dropping funnel.
-
Begin stirring the ammonium hydroxide solution and start the dropwise addition of methyl isothiocyanate over a period of approximately one hour.
-
Caution: The reaction may have a delayed onset but can become vigorous and exothermic. Maintain a steady and controlled rate of addition to manage the reaction temperature.[1] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used to cool the flask.
Reaction Completion and Work-up
-
After the addition is complete, remove the dropping funnel and the reflux condenser.
-
Gently heat the reaction mixture on a water bath for 30 minutes to drive off excess ammonia.
-
Add 2 g of activated carbon (Norit) to the solution, bring it to a boil with stirring, and then filter the hot solution to remove the activated carbon.[1]
Crystallization and Isolation
-
Cool the hot filtrate in an ice bath to induce crystallization. This compound will precipitate as a colorless solid.[1]
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with three 25 mL portions of ice-cold water to remove any remaining impurities.[1]
-
A second crop of crystals can be obtained by concentrating the mother liquor to a volume of approximately 75 mL and repeating the cooling and filtration process.[1]
Drying and Purification
-
Dry the combined crystalline products.
-
For further purification, the this compound can be recrystallized from boiling anhydrous ethanol.[1] This typically yields a product with a sharp melting point.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Isothiocyanate | 95 g (1.3 moles) | [1] |
| Concentrated Ammonium Hydroxide | 140 mL (~2 moles NH₃) | [1] |
| Product | ||
| Chemical Name | This compound | [2] |
| Molecular Formula | C₂H₆N₂S | [3] |
| Molecular Weight | 90.15 g/mol | [3] |
| Appearance | Colorless/White Crystalline Powder | [1][2] |
| Melting Point (crude) | 119-120.5 °C | [1] |
| Melting Point (recrystallized) | 120.5-121 °C | [1] |
| Yield | 85-95 g (74-81%) | [1] |
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Melting Point Determination: Compare the observed melting point with the literature value.
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR): To confirm the molecular structure.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Methyl isothiocyanate is toxic and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Ammonium hydroxide is corrosive and has a strong odor; avoid inhalation of vapors and contact with skin and eyes.
-
This compound is classified as toxic if swallowed.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
References
N-Methylthiourea: A Versatile Reagent in Heterocyclic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methylthiourea has emerged as a valuable and versatile reagent in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, possessing both nucleophilic nitrogen and sulfur atoms, allow for its participation in a variety of cyclization reactions to form stable ring systems. These heterocycles, particularly pyrimidines, thiazoles, and thiadiazoles, form the core scaffolds of numerous biologically active molecules and approved pharmaceuticals, making this compound a reagent of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of key heterocyclic frameworks.
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of methyl isothiocyanate with ammonia.[1][2]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Methyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Activated carbon (e.g., Norit)
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 140 mL of concentrated ammonium hydroxide solution.
-
With continuous stirring, add 95 g (1.3 moles) of methyl isothiocyanate dropwise over a period of 1 hour. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to expel excess ammonia.
-
Add 2 g of activated carbon to the solution, bring it to a boil, and then filter while hot.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the crystalline this compound by filtration, wash with three portions of 25 mL ice-cold water, and dry.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
For higher purity, the product can be recrystallized from boiling anhydrous ethanol.
Quantitative Data for this compound Synthesis
| Reactants | Molar Ratio (Ammonia:Methyl Isothiocyanate) | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| Ammonium hydroxide, Methyl isothiocyanate | ~1.5 : 1 | Aqueous | 1.5 hours | Room Temp/Heat | 74-81 | 119-121 |
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Pyrimidine Synthesis: The Biginelli Reaction
N-substituted thioureas, including this compound, are valuable reagents in the Biginelli reaction, a one-pot three-component condensation that yields dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones).[3][4] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5]
Experimental Protocol: Synthesis of 6-Methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione[6]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture overnight.
-
Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water and then with cold diethyl ether to remove unreacted starting materials.
-
Dry the product to obtain the dihydropyrimidinethione.
Quantitative Data for Biginelli Reaction with N-substituted Thioureas
| Aldehyde | β-Ketoester | N-substituted Thiourea | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | overnight | Reflux | 94 |
| Substituted Benzaldehydes | Ethyl acetoacetate | This compound | TMSCl | DMF | 24-48 | Room Temperature | High |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Logical Relationship of the Biginelli Reaction
Caption: Logical flow of the Biginelli three-component reaction.
Application in Thiazole Synthesis: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide.[6] this compound can be employed as the thioamide component to yield 2-(methylamino)thiazoles. Thiazole derivatives are known to interact with various protein kinases and are prevalent in many FDA-approved drugs.[7][8]
Experimental Protocol: Synthesis of 2-(Methylamino)-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (Phenacyl bromide)
-
This compound
-
Ethanol
Procedure:
-
Dissolve 2-bromoacetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-Bromoacetophenone | Thiourea | Methanol | 0.5 | 100 | ~99 |
| Substituted Phenacyl Bromides | This compound | Ethanol | 2-5 | Reflux | 70-90 |
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of thiazoles.
Application in 1,3,4-Thiadiazole Synthesis
This compound can serve as a precursor for the synthesis of 2-(methylamino)-1,3,4-thiadiazoles. These heterocyclic systems are known to exhibit a broad spectrum of biological activities, including anticancer properties, often by inducing apoptosis and arresting the cell cycle.[9][10][11] One common synthetic route involves the reaction of a thiosemicarbazide (derivable from this compound) with a carboxylic acid or its derivative, followed by cyclization.[12][13]
Experimental Protocol: Synthesis of 5-Aryl-2-(methylamino)-1,3,4-thiadiazole
Materials:
-
N-Methylthiosemicarbazide
-
Substituted benzoic acid
-
Phosphorus oxychloride or concentrated sulfuric acid (cyclizing agent)
Procedure:
-
In a round-bottom flask, mix N-methylthiosemicarbazide (1 equivalent) and a substituted benzoic acid (1 equivalent).
-
Slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid while cooling the flask in an ice bath.
-
After the addition, allow the mixture to stir at room temperature for a specified time, or gently heat to complete the reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the pure 1,3,4-thiadiazole.
Quantitative Data for 1,3,4-Thiadiazole Synthesis
| Thiosemicarbazide Derivative | Carboxylic Acid Derivative | Cyclizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiosemicarbazide | Benzoic Acid | Polyphosphate Ester | Chloroform | 10 | Reflux | 64 |
| N-Methylthiosemicarbazide | Substituted Benzoic Acids | H₂SO₄ or POCl₃ | Neat | 2-6 | 0 to 100 | 70-85 |
Logical Relationship of 1,3,4-Thiadiazole Synthesis
Caption: Logical flow for 1,3,4-thiadiazole synthesis.
Relevance in Drug Development: Signaling Pathways
Heterocyclic compounds derived from this compound often exhibit their biological effects by modulating key signaling pathways implicated in diseases such as cancer.
Pyrimidine and Thiazole Derivatives as Kinase Inhibitors
Many pyrimidine and thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR and EGFR signaling pathways are common targets.[7][14][15][16][17][18][19][20] Inhibition of these pathways can lead to decreased cell proliferation and survival, making these compounds promising anticancer agents.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.
1,3,4-Thiadiazole Derivatives and Apoptosis Induction
Certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[21] This can occur through various mechanisms, including the modulation of the MAPK/ERK signaling pathway and the arrest of the cell cycle.[22]
MAPK/ERK Signaling Pathway and Apoptosis
Caption: Modulation of the MAPK/ERK pathway leading to apoptosis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. synarchive.com [synarchive.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu.eg [bu.edu.eg]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Application Notes and Protocols for the Use of N-Methylthiourea in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides a straightforward and efficient route to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties. The use of N-substituted ureas and thioureas, such as N-Methylthiourea, in the Biginelli reaction allows for the introduction of substituents at the N1 position of the dihydropyrimidine ring, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the Biginelli reaction to synthesize N1-methyl-substituted 3,4-dihydropyrimidin-2(1H)-thiones.
Reaction Principle
The Biginelli reaction with this compound involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and this compound. The generally accepted mechanism proceeds through the initial formation of an N-acyliminium ion from the condensation of the aldehyde and this compound. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step involves cyclization and dehydration to afford the stable 1-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Experimental Protocols
Several protocols have been developed for the Biginelli reaction, often employing different catalysts and reaction conditions to improve yields and shorten reaction times. Below are two detailed protocols for the synthesis of 1-methyl-3,4-dihydropyrimidin-2(1H)-thiones.
Protocol 1: Chlorotrimethylsilane (TMSCl) Promoted Synthesis
This method utilizes chlorotrimethylsilane as a promoter and water scavenger, leading to excellent yields under mild conditions.[1]
Materials:
-
Substituted aldehyde
-
β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate)
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Crushed ice and water
Procedure:
-
In a round-bottom flask, prepare a mixture of the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and this compound (1 equivalent) in N,N-dimethylformamide (DMF).
-
To this mixture, add chlorotrimethylsilane (TMSCl) (4 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure 1-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: Brønsted Acid Catalyzed Solvent-Free Synthesis
This environmentally friendly protocol utilizes a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, offering advantages such as short reaction times and good yields.
Materials:
-
Substituted aldehyde
-
Ethyl acetoacetate
-
This compound
-
Brønsted acidic ionic liquid (e.g., [Btto][p-TSA])
-
Crushed ice and water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), this compound (4.5 mmol), and the Brønsted acidic ionic liquid catalyst (0.15 mmol).
-
Heat the mixture at 90 °C with magnetic stirring for 30 minutes. Alternatively, the reaction can be stirred at 30 °C for 10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Stir the mixture for 5 minutes to allow the product to solidify.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-methyl-4-aryl-3,4-dihydropyrimidine-2(1H)-thiones using this compound and various substituted benzaldehydes.
| Entry | Aldehyde (Ar) | β-Ketoester | Catalyst/Promoter | Solvent | Time | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | Ethyl acetoacetate | TMSCl | DMF | 24 h | 92 | 204-206 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | TMSCl | DMF | 24 h | 95 | 218-220 |
| 3 | 4-MeO-C₆H₄ | Ethyl acetoacetate | TMSCl | DMF | 36 h | 88 | 198-200 |
| 4 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | TMSCl | DMF | 24 h | 96 | 235-237 |
| 5 | C₆H₅ | Ethyl acetoacetate | [Btto][p-TSA] | None | 30 min | 94 | 205-207 |
| 6 | 4-Cl-C₆H₄ | Ethyl acetoacetate | [Btto][p-TSA] | None | 30 min | 96 | 219-221 |
| 7 | 4-MeO-C₆H₄ | Ethyl acetoacetate | [Btto][p-TSA] | None | 45 min | 91 | 199-201 |
| 8 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | [Btto][p-TSA] | None | 30 min | 97 | 236-238 |
Note: The data presented is a compilation of representative yields and may vary based on the specific reaction scale and purification methods.
Characterization Data
The synthesized 1-methyl-3,4-dihydropyrimidin-2(1H)-thiones can be characterized by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows a characteristic doublet for the C4-H proton around δ 5.2-5.4 ppm, a singlet for the N1-CH₃ protons around δ 3.2-3.4 ppm, and signals corresponding to the aromatic and ester groups.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) around δ 175-180 ppm, along with signals for the other carbons in the molecule.
-
IR Spectroscopy: The IR spectrum will exhibit a characteristic C=S stretching vibration band around 1180-1250 cm⁻¹, along with N-H stretching bands (if N3 is unsubstituted) and C=O stretching of the ester group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
Logical Relationships in Protocol Selection
The choice of experimental protocol can be guided by several factors, including desired reaction time, scale, and environmental considerations.
Conclusion
The use of this compound in the Biginelli reaction provides a versatile and efficient method for the synthesis of N1-methylated 3,4-dihydropyrimidin-2(1H)-thiones. The protocols outlined in these application notes, particularly the TMSCl-promoted and the solvent-free Brønsted acid-catalyzed methods, offer reliable and high-yielding routes to these valuable heterocyclic compounds. The ability to readily access a diverse range of these structures is of great importance for the discovery of new therapeutic agents. Researchers and drug development professionals can utilize these protocols as a foundation for their synthetic efforts in this area.
References
Applications of N-Methylthiourea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Methylthiourea (NMT), a simple thiourea derivative, and its analogues are versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds are of significant interest for the development of novel therapeutic agents due to their engagement with various biological targets. This document provides an overview of the key applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative data to facilitate further research and drug development.
Antioxidant and Anti-inflammatory Activities
This compound and its derivatives are recognized for their potent antioxidant properties, primarily acting as scavengers of reactive oxygen species (ROS). This antioxidant capacity is often linked to their anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB.
Quantitative Antioxidant Data
The antioxidant activity of thiourea derivatives can be quantified using various assays. While specific IC50 values for this compound in common antioxidant assays are not extensively reported, data from related compounds provide a comparative basis.
| Compound | Assay | IC50 Value | Reference |
| N-phenylthiourea | DPPH Radical Scavenging | 4.82 x 10⁻⁴ M | [1] |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Radical Scavenging | 0.710 ± 0.001 mM | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Radical Scavenging | 11.000 ± 0.015 mM |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group containing only DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.
NF-κB Signaling Pathway in Inflammation
N,N'-Dimethylthiourea (DMTU), a closely related derivative, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. ROS can act as second messengers in the activation of this pathway. By scavenging these ROS, DMTU can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
References
Application Notes and Protocols for N-Methylthiourea Derivatives with Antimicrobial Activity
For researchers, scientists, and drug development professionals, N-methylthiourea derivatives represent a promising class of compounds in the ongoing search for novel antimicrobial agents. Their synthetic accessibility and the broad-spectrum activity of certain analogues make them attractive candidates for tackling drug-resistant pathogens. These notes provide an overview of their antimicrobial applications, quantitative activity data, and detailed experimental protocols for their synthesis and evaluation.
I. Introduction to this compound Derivatives
Thiourea derivatives, including N-methylated forms, are characterized by a thiocarbonyl group flanked by two nitrogen atoms. This core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of their biological properties.[1] The antimicrobial activity of these compounds has been demonstrated against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] Some derivatives have also shown efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[4] The versatility of their chemical structure allows for the synthesis of numerous analogues, making them a significant focus in the discovery of new antimicrobial agents to combat the growing challenge of antibiotic resistance.[1]
II. Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various this compound derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| N-acyl thiourea derivatives (1a-1g) | 5000 | - | 5000 | 5000 | [5] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | 4–32 | 4–32 | - | - | [6] |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | 0.008-0.015 | - | 0.004-0.015 | 0.011 | [7] |
| N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide (1f) | - | - | - | - | [5] |
| 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide (1c) | - | - | - | - | [5] |
| Thiourea Derivative TD4 | 4 (MRSA) | - | - | - | [4] |
| Thiourea derivatives with cyclohexyl moiety | - | Good activity | Lower activity than against Gram-positive | Lower activity than against Gram-positive | [2] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Candida albicans | Candida krusei | Candida glabrata | Candida tropicalis | Reference(s) |
| Thiourea derivatives and their Ni/Cu complexes | 25-100 | 25-100 | 25-100 | 25-100 | [2] |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 0.004-0.06 | - | - | - | [7] |
III. Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.
A. Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the reaction of an amine with an isothiocyanate.[6][8]
Protocol 1: General Synthesis of this compound Derivatives
Materials:
-
Primary or secondary amine
-
Methyl isothiocyanate
-
Appropriate solvent (e.g., acetonitrile, ethanol, or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., recrystallization apparatus or column chromatography)
Procedure:
-
Dissolve the selected amine (1 equivalent) in a suitable solvent in a reaction vessel.
-
Add methyl isothiocyanate (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the amine.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography to yield the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
Caption: General workflow for the synthesis of this compound derivatives.
B. Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound derivatives can be assessed using standard methods such as the broth microdilution method to determine the MIC.
Protocol 2: Broth Microdilution for MIC Determination
This method is a widely used technique for determining the quantitative antimicrobial susceptibility of a compound.[2][4]
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Mechanism of Action and Signaling Pathways
The precise mechanism of action for many this compound derivatives is still under investigation, but several potential targets have been proposed. Molecular docking studies have suggested that some derivatives may exert their antibacterial effects by inhibiting essential enzymes involved in bacterial cell wall biosynthesis, such as E. coli MurB.[7] For antifungal activity, inhibition of 14α-lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi, has been suggested.[7] Other studies point towards the inhibition of bacterial carbonic anhydrases as a potential mode of action.[10]
Caption: Proposed antimicrobial mechanisms of this compound derivatives.
V. Conclusion and Future Directions
This compound derivatives continue to be a fertile ground for the discovery of new antimicrobial agents. The data presented here highlight their potential against a range of microbial pathogens. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structures for improved potency and reduced toxicity, and evaluating their efficacy in in vivo models of infection. The protocols provided serve as a foundational guide for researchers to synthesize and evaluate novel this compound derivatives in the quest for next-generation antimicrobial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential of N-Methylthiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing body of research into thiourea derivatives has identified N-Methylthiourea and its analogues as a promising class of compounds with significant anticancer properties. These molecules have demonstrated cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. A key target for some of these derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. This document provides a comprehensive overview of the anticancer applications of this compound derivatives, complete with detailed experimental protocols and a summary of their quantitative activity to support further research and development in this field.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and related compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast Cancer) | 179 | Hydroxyurea | 1803 |
| MCF-7 (Breast Cancer) | 390 | Hydroxyurea | 2829 | |
| WiDr (Colon Cancer) | 433 | Hydroxyurea | 1803 | |
| HeLa (Cervical Cancer) | 412 | Hydroxyurea | 5632 | |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework (DC27) | Human Lung Carcinoma Panel | 2.5-12.9 | Gefitinib | 1.1-15.6 |
| N,N'-diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | - | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the evaluation of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in the culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1][2]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivative
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3] The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Protocol 3: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivative
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the this compound derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest and wash the cells with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.[3][4]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway inhibition by this compound derivatives.
References
Application Notes and Protocols: N-Methylthiourea in the Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pyrimidine derivatives utilizing N-Methylthiourea. The methodologies outlined are based on established chemical literature, offering a practical guide for the synthesis of N1-substituted dihydropyrimidin-2(1H)-thiones, a class of compounds with significant pharmacological interest.
Introduction
This compound serves as a key building block in the synthesis of various heterocyclic compounds, including pyrimidine derivatives. Its use in multicomponent reactions, such as the Biginelli reaction, allows for the direct incorporation of a methyl group at the N1 position of the resulting dihydropyrimidine core. This substitution is of particular interest in drug discovery as it can significantly influence the pharmacological properties of the molecule. The protocols detailed below provide a robust framework for the synthesis and characterization of these valuable compounds.
Key Synthetic Approaches
The primary method for incorporating this compound into a pyrimidine ring is through a one-pot cyclocondensation reaction with a β-dicarbonyl compound and an aldehyde. This is a variation of the well-known Biginelli reaction.
General Reaction Scheme: Biginelli Reaction with this compound
The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and this compound to yield a 1-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Caption: General scheme of the Biginelli reaction for the synthesis of 1-methyl-3,4-dihydropyrimidin-2(1H)-thiones.
Experimental Protocols
Protocol 1: Synthesis of N1-Alkyl-3,4-dihydropyrimidin-2(1H)-thiones using Chlorotrimethylsilane
This protocol is adapted from the work of Ryabukhin et al. and utilizes chlorotrimethylsilane (TMSCl) as a promoter and water scavenger, leading to excellent yields.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
This compound (1.0 mmol)
-
Chlorotrimethylsilane (TMSCl) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (3-5 mL)
-
Crushed ice
-
Cold water
-
Ethanol for recrystallization
Procedure:
-
To a solution of the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and this compound (1.0 mmol) in DMF (3-5 mL), add chlorotrimethylsilane (4.0 mmol) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from ethanol to afford the pure N1-methyl-3,4-dihydropyrimidin-2(1H)-thione.
Protocol 2: Synthesis of Tetrahydropyrimidines via a Two-Step, One-Pot Procedure
This method, based on the work of Mitrović et al., involves the pre-formation of an imine intermediate.[2]
Materials:
-
Aldehyde (e.g., vanillin derivatives) (1.0 mmol)
-
This compound (1.0 mmol)
-
Dioxane
-
Chloroform (CHCl₃)
-
36.5% Hydrochloric acid (HCl) (catalytic amount)
-
Methyl acetoacetate (1.0 mmol)
Procedure:
-
In a suitable reaction vessel, mix the aldehyde (1.0 mmol) and this compound (1.0 mmol) in a mixture of dioxane and CHCl₃ at room temperature.
-
Add a catalytic amount (e.g., 3 drops) of 36.5% HCl to the mixture.
-
Stir the reaction for approximately 1 hour to facilitate the formation of the imine intermediate. Monitor by TLC.
-
To the same reaction vessel, add methyl acetoacetate (1.0 mmol).
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
The product can be isolated and purified using standard techniques such as crystallization.
Caption: Experimental workflows for the synthesis of pyrimidine derivatives using this compound.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various 1-methyl-3,4-dihydropyrimidin-2(1H)-thiones using the TMSCl-promoted protocol.
| Entry | Aldehyde (R¹) | β-Ketoester (R², R³) | Product | Yield (%) | Reference |
| 1 | 4-MeOC₆H₄ | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-thione | 92 | [1] |
| 2 | Ph | Ethyl acetoacetate | 5-Ethoxycarbonyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 94 | [1] |
| 3 | 4-ClC₆H₄ | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-thione | 95 | [1] |
| 4 | 2-Furyl | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(2-furyl)-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-thione | 85 | [1] |
| 5 | n-Pr | Ethyl acetoacetate | 5-Ethoxycarbonyl-1,6-dimethyl-4-propyl-3,4-dihydropyrimidin-2(1H)-thione | 78 | [1] |
| 6 | Vanillin | Methyl acetoacetate | 4-(4-hydroxy-3-methoxyphenyl)-5-methoxycarbonyl-1,6-dimethyl-3,4-dihydropyrimidin-2(1H)-thione | 63 | [2] |
Note: Yields are for isolated, purified products. Reaction conditions may vary slightly between different substrates.
Characterization Data
Characterization of the synthesized compounds is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the pyrimidine ring and the presence of the N-methyl group. For example, the benzylic proton (H4) typically appears as a doublet around 5.10–5.40 ppm in ¹H NMR. The thioamide carbon (C2) can be observed in the ¹³C NMR spectrum at approximately 178 ppm.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretching, C=O stretching from the ester group, and C=S stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.
Applications in Drug Discovery
Dihydropyrimidinones and their thione analogs (DHPMs) are a class of compounds with a wide range of biological activities. They have been investigated as:
-
Calcium channel blockers[2]
-
Antiviral agents (including activity against HIV)[2]
-
Antibacterial agents[2]
-
Anticancer agents[3]
The N1-methylation, facilitated by the use of this compound, can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, making this synthetic route particularly valuable for the development of new therapeutic agents.
Caption: Logical workflow from synthesis to potential drug development applications.
References
- 1. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]
- 3. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylthiourea: A Potent Corrosion Inhibitor for Industrial Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Methylthiourea (NMT) is emerging as a significant corrosion inhibitor, particularly for protecting mild steel in acidic environments commonly found in industrial processes. As a derivative of thiourea, NMT leverages the electron-donating properties of its sulfur and nitrogen atoms to form a protective barrier on the metal surface, effectively mitigating corrosive degradation. These application notes provide a comprehensive overview of the use of NMT as a corrosion inhibitor, including detailed experimental protocols and a summary of its performance.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process is multifaceted and involves:
-
Physisorption: This initial stage involves electrostatic interactions between the charged metal surface and the protonated NMT molecules in the acidic solution.
-
Chemisorption: Following physisorption, a more robust protective layer is formed through the sharing of electrons between the lone pairs of the sulfur and nitrogen atoms in the NMT molecule and the vacant d-orbitals of the iron atoms on the steel surface. This results in the formation of a coordinate covalent bond, creating a stable and durable barrier against corrosive agents.
The presence of the methyl group in this compound enhances its inhibitory effect compared to unsubstituted thiourea. The electron-donating nature of the methyl group increases the electron density on the sulfur and nitrogen atoms, leading to stronger adsorption onto the metal surface and consequently, superior corrosion protection.
Data Presentation
The following tables summarize quantitative data for a representative N-methylated thiourea derivative, N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (N-MEH), demonstrating its effectiveness as a corrosion inhibitor for mild steel in 1 M HCl. This data is derived from weight loss measurement studies.[1]
Table 1: Corrosion Rate and Inhibition Efficiency of N-MEH at Different Concentrations (303 K) [1]
| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0.001 | 6.73 | - |
| 0.002 | - | - |
| 0.003 | - | - |
| 0.004 | - | - |
| 0.005 | 2.0 | 95.3 |
Note: Specific corrosion rates for concentrations between 0.001 M and 0.005 M were not provided in the source material.
Table 2: Effect of Temperature on the Inhibition Efficiency of N-MEH (0.005 M) [1]
| Temperature (K) | Inhibition Efficiency (%) |
| 303 | 95.3 |
| 313 | - |
| 323 | - |
| 333 | 79.8 |
Note: Inhibition efficiencies for temperatures between 303 K and 333 K were not provided in the source material.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, a series of standardized experimental protocols are employed.
Weight Loss Method
This gravimetric technique provides a direct measurement of the corrosion rate and the inhibitor's efficiency.
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons using successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a smooth surface.
-
Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions at a constant temperature for a predetermined period (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products using a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust).
-
Rinse the coupons with distilled water and acetone, dry them, and reweigh to determine the final weight.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D)
-
Where:
-
K = constant (8.76 × 10^4)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).
Protocol:
-
Electrode Preparation:
-
Prepare a mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, rinse, and dry as described for the weight loss method.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the mild steel working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the test solution (with and without inhibitor).
-
-
Measurement:
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached.
-
Apply a potential scan over a defined range (e.g., ±250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface, offering insights into the formation and properties of the protective inhibitor film.
Protocol:
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
-
Measurement:
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Represent the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of action for this compound.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Caption: Proposed mechanism of this compound corrosion inhibition.
References
Application Notes and Protocols for the N-Alkylation of Thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of thiourea and the synthesis of N-substituted thiourea derivatives. Substituted thioureas are a versatile class of compounds with a wide range of biological activities, making them significant in medicinal chemistry and drug development.[1] They also serve as important intermediates in the synthesis of various heterocyclic compounds and as organocatalysts.[1]
The protocols outlined below cover common and effective methods for the synthesis of these compounds, supported by quantitative data to aid in method selection.
General Experimental Workflow
The synthesis of N-alkylated thiourea derivatives typically involves the reaction of a nucleophilic sulfur or nitrogen atom with an electrophilic alkylating agent. The general workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of N-alkylated thiourea derivatives.
Protocol 1: S-Alkylation of Thiourea to form Isothiouronium Salts
A primary route for the alkylation of thiourea involves the nucleophilic attack of the sulfur atom on an alkyl halide, leading to the formation of an S-alkyl isothiouronium salt.[2] These salts are stable, often crystalline, solids and can be used as intermediates for the synthesis of thiols or other derivatives.[2][3][4]
Materials:
-
Thiourea
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Solvent (e.g., methanol, ethanol, acetone)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in the chosen solvent.
-
Add the alkyl halide (1 to 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for the time indicated in the table below or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the isothiouronium salt may precipitate. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold solvent or diethyl ether to remove any unreacted starting materials.[5]
-
Dry the product under vacuum.
Quantitative Data for S-Alkylation of Thiourea:
| Alkyl Halide | Solvent | Temperature | Time | Yield | Reference |
| Iodomethane | Methanol | 65 °C | 90 minutes | High | [5] |
| Benzyl Bromide | Ethanol | Reflux | 15 minutes | High | [6] |
| Allyl Bromide | Ethanol | Reflux | 15 minutes | 80% | [6] |
| Hexyl Bromide | Ethanol | Reflux | 15 minutes | 29% | [6] |
Protocol 2: Synthesis of N-Substituted Thioureas from Isothiocyanates and Amines
This is a versatile and widely employed method for the synthesis of N,N'-disubstituted thioureas, which proceeds with high yields.[1] The reaction involves the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate.[1][7]
Materials:
-
Amine (primary or secondary)
-
Isothiocyanate
-
Solvent (e.g., ethanol, acetone)
Procedure:
-
In a suitable flask, dissolve the amine (1 equivalent) in the chosen solvent.
-
Add the isothiocyanate (1 equivalent) to the solution, with stirring. The reaction is often exothermic.
-
Continue stirring at room temperature or with gentle heating for a few hours, or until the reaction is complete (monitored by TLC).
-
The product often precipitates from the reaction mixture upon completion.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Quantitative Data for Synthesis from Isothiocyanates:
| Amine | Isothiocyanate | Solvent | Temperature | Yield | Reference |
| General Primary/Secondary | General | Ethanol | Reflux | High | [8] |
| Ammonium Hydroxide | Methyl Isothiocyanate | Aqueous | Room Temp -> Heat | 74-81% | [9] |
Protocol 3: Synthesis of N-Alkyl Thioureas from Ammonium Thiocyanate and Amines
This method provides a route to N-alkyl and N,N-dialkyl substituted thioureas starting from ammonium thiocyanate and an amine.[10][11] An optimized procedure involves the use of benzoyl chloride to form an intermediate, which is then reacted with the amine and subsequently hydrolyzed.[10]
Materials:
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Amine (primary or secondary)
-
Sodium hydroxide (for hydrolysis)
-
Acetone
Procedure:
Step 1: Formation of Benzoyl Isothiocyanate
-
In a three-necked flask, suspend ammonium thiocyanate (1 equivalent) in acetone.
-
Cool the mixture in an ice bath and add benzoyl chloride (1 equivalent) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
Step 2: Reaction with Amine and Hydrolysis
-
To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add the desired amine (1 equivalent) dropwise.
-
Stir the mixture for 2 hours at 45 °C.[10]
-
Cool the mixture to room temperature and then add a solution of sodium hydroxide to induce hydrolysis of the N-benzoyl group.[10]
-
Continue stirring for 30 minutes.
-
Isolate the product by filtration or extraction, followed by purification, typically by recrystallization.
Characterization
The structure and purity of the synthesized N-alkylated thiourea derivatives can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the position of the alkyl group(s).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[10]
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the different synthetic routes to N-substituted thioureas can be illustrated as follows:
Caption: Synthetic pathways to N-alkylated thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
N-Methylthiourea as a Precursor for Thiol Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiols using N-methylthiourea as a versatile and readily available precursor. This method offers a reliable and efficient alternative to other thiol synthesis strategies, which often involve malodorous and volatile reagents. The protocols outlined herein are applicable to a wide range of substrates, making this compound a valuable tool in synthetic chemistry, particularly in the development of novel therapeutic agents where the thiol functional group plays a critical role.
Introduction
Thiols, or mercaptans, are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. This functional group imparts unique chemical properties that are leveraged in a multitude of applications, including pharmaceuticals, materials science, and biochemistry. In drug development, the thiol group is often a key component of biologically active molecules, participating in crucial interactions with biological targets or acting as an effective antioxidant.[1]
The synthesis of thiols can be challenging due to the propensity of sulfur compounds to undergo oxidation and the often unpleasant odor of low molecular weight thiols. A widely adopted and effective method for the preparation of thiols involves the use of thiourea or its derivatives as a sulfur source.[2] This two-step process begins with the nucleophilic attack of the sulfur atom of this compound on an alkyl halide, forming a stable, non-volatile, and odorless S-alkyl-N-methylisothiouronium salt. Subsequent hydrolysis of this intermediate under basic conditions yields the desired thiol.[2][3]
General Reaction Pathway
The overall transformation of an alkyl halide to a thiol using this compound proceeds through a two-step sequence:
-
Formation of the S-Alkyl-N-methylisothiouronium Salt: this compound acts as a potent sulfur nucleophile in a bimolecular nucleophilic substitution (SN2) reaction with a primary or secondary alkyl halide. This reaction leads to the formation of a stable and easily isolable S-alkyl-N-methylisothiouronium salt.
-
Hydrolysis to the Thiol: The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to liberate the corresponding thiol. This step involves the cleavage of the C-S bond within the isothiouronium intermediate.
The general signaling pathway for this synthesis is illustrated below:
Caption: General reaction pathway for the synthesis of thiols from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of thiols using this compound. These can be adapted for a variety of alkyl halide substrates.
Protocol 1: Synthesis of S-Alkyl-N-methylisothiouronium Halide
This procedure outlines the formation of the isothiouronium salt intermediate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, n-butyl bromide)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in 95% ethanol.
-
To this solution, add the alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the alkyl halide (typically 1-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The S-alkyl-N-methylisothiouronium halide will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or diethyl ether.
-
Dry the product in a vacuum oven. The salt is typically used in the next step without further purification.
Protocol 2: Hydrolysis of S-Alkyl-N-methylisothiouronium Halide to Thiol
This procedure describes the conversion of the isothiouronium salt to the final thiol product.
Materials:
-
S-Alkyl-N-methylisothiouronium halide (from Protocol 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Place the S-alkyl-N-methylisothiouronium halide (1.0 equivalent) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.5 equivalents) in water.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-3 hours.
-
After the hydrolysis is complete (monitored by TLC or the disappearance of the solid starting material), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude thiol.
-
The crude thiol can be purified by distillation or column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of thiols from this compound.
Caption: Experimental workflow for thiol synthesis using this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various thiols from this compound and different alkyl halides. The conditions are based on general procedures and may require optimization for specific substrates.
| Alkyl Halide (R-X) | Product Thiol (R-SH) | S-Alkylation Conditions | Hydrolysis Conditions | Overall Yield (%) | Reference |
| Benzyl Chloride | Benzyl Mercaptan | Ethanol, Reflux, 2h | 10% NaOH(aq), Reflux, 2h | 85-95 | Adapted from[4] |
| n-Butyl Bromide | 1-Butanethiol | Ethanol, Reflux, 3h | 10% NaOH(aq), Reflux, 2h | 80-90 | Adapted from[4] |
| 1-Bromohexane | 1-Hexanethiol | Ethanol, Reflux, 3h | 10% NaOH(aq), Reflux, 2h | 82-92 | Adapted from[4] |
| 2-Bromo-1-phenylethanone | 2-Mercapto-1-phenylethanone | Ethanol, RT, 1h | 5% NaOH(aq), RT, 30 min | 75-85 | General procedure |
| 3-Bromopropionitrile | 3-Mercaptopropionitrile | Ethanol, Reflux, 2.5h | 10% NaOH(aq), Reflux, 2h | 70-80 | General procedure |
Note: Yields are indicative and can vary based on the specific substrate and reaction scale.
Applications in Drug Development
The thiol functional group is a crucial pharmacophore in numerous clinically approved drugs and investigational compounds. This compound serves as an excellent precursor for introducing this moiety into complex molecules during drug discovery and development. Some examples of therapeutic areas where thiol-containing drugs are prominent include:
-
Antioxidants and Cytoprotective Agents: The thiol group can act as a scavenger of reactive oxygen species, protecting cells from oxidative damage.
-
Enzyme Inhibitors: The nucleophilic nature of the thiol group allows it to form covalent bonds with active site residues of certain enzymes, leading to their inhibition.
-
Chelating Agents: Thiols can effectively chelate heavy metal ions, a property utilized in the treatment of heavy metal poisoning.
-
Radiopharmaceuticals: Thiol-containing molecules are used to chelate radiometals for diagnostic imaging and targeted radiotherapy.[5]
The use of this compound provides a practical and efficient route to synthesize thiol-containing drug candidates and their intermediates, avoiding the handling of foul-smelling and volatile thiols in the early stages of a synthetic sequence.
Conclusion
This compound is a highly effective and convenient precursor for the synthesis of a wide array of thiols. The two-step procedure, involving the formation of a stable S-alkyl-N-methylisothiouronium salt followed by basic hydrolysis, offers high yields and avoids the use of malodorous starting materials. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel thiol-containing therapeutic agents.
References
Application Notes and Protocols for the Quantification of N-Methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylthiourea (NMTU) is a metabolite of the anti-thyroid drug methimazole and has been implicated in its hepatotoxicity.[1][2] Accurate and reliable quantification of this compound in various biological and pharmaceutical matrices is crucial for toxicology studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. These application notes provide detailed protocols and comparative data for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, model protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry are presented as adaptable methods for NMTU analysis.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. While specific validated methods for this compound are not widely published, the following sections provide detailed protocols adapted from methods for closely related thiourea compounds. These protocols serve as a strong foundation for methods that can be validated for the specific matrix of interest.
Table 1: Summary of Quantitative Performance Data for Thio-compounds (Model Data)
| Parameter | HPLC-UV (Thiourea) | LC-MS/MS (Ethylenethiourea) |
| Linearity Range | 0.5 - 50 µg/mL | 1.5 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.5 µg/L |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | 1.5 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 97 - 118% |
| Precision (%RSD) | < 2% | < 11% |
| Matrix | Pharmaceutical Formulation | Human Urine |
Note: The data presented in this table is based on methods for thiourea and ethylenethiourea and should be considered as a reference. Method validation is required for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of analytes with a suitable chromophore. This compound can be analyzed by reverse-phase HPLC.[3]
Experimental Protocol (Model)
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (for MS-compatibility)[3]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The mobile phase composition may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 235 nm (based on UV absorbance of thiourea compounds)
4. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
5. Sample Preparation:
-
Pharmaceutical Formulations: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Matrices (e.g., Plasma, Urine): Protein precipitation is a common sample preparation technique. Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
6. Method Validation (Parameters to be assessed):
-
Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Robustness
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices.
Experimental Protocol
This protocol is based on a published method for the detection of this compound in liver tissue.[4]
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole or QTOF mass spectrometer
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
p-Nitrophenacyl bromide (trapping agent)[4]
3. UPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 91.0 (for this compound)
-
Product Ions (Q3): To be determined by direct infusion of a standard solution.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
5. Sample Preparation (from Liver Tissue): [4]
-
Homogenize 50 mg of liver tissue in 200 µL of water.
-
To a 100 µL aliquot of the homogenate, add 200 µL of acetonitrile.
-
Vortex the mixture for 2 minutes and centrifuge at 15,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant and mix with a 5 mM solution of a trapping agent like p-nitrophenacyl bromide.
-
Incubate for 2 hours with shaking.
-
Inject the resulting solution into the UPLC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) - Model Protocol
Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature. Derivatization is required to convert it into a more volatile and thermally stable compound.
Experimental Protocol (Model)
1. Derivatization:
-
A common derivatization strategy for compounds with active hydrogens is silylation. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent.
-
Procedure:
-
Evaporate the sample extract containing this compound to dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Heat the mixture at 70 °C for 30 minutes.
-
The resulting trimethylsilyl derivative of this compound can be directly injected into the GC-MS.
-
2. GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the characteristic fragmentation pattern of the derivatized this compound, followed by Selected Ion Monitoring (SIM) for quantitative analysis.
UV-Vis Spectrophotometry - Model Protocol
UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound, particularly in pharmaceutical formulations where the matrix is less complex. This model protocol is based on methods for other thiourea compounds and would require optimization and validation.
Experimental Protocol (Model)
1. Principle:
-
This method is based on the reaction of this compound with a chromogenic reagent to produce a colored complex that can be measured spectrophotometrically. A common reaction for thiourea compounds involves oxidation.
2. Reagents:
-
This compound reference standard
-
Potassium permanganate (KMnO₄) solution (e.g., 0.01 N)
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 N)
-
Suitable solvent (e.g., deionized water)
3. Procedure:
-
Prepare a standard stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution.
-
To a fixed volume of each standard and sample solution in a volumetric flask, add a specific volume of sulfuric acid followed by a precise volume of potassium permanganate solution.
-
Allow the reaction to proceed for a fixed time at a controlled temperature. The purple color of the permanganate will fade as it is consumed by the reaction with this compound.
-
Measure the absorbance of the remaining permanganate at its λmax (around 525 nm) against a reagent blank.
-
The decrease in absorbance is proportional to the concentration of this compound.
4. Calibration:
-
A calibration curve is constructed by plotting the decrease in absorbance versus the concentration of the this compound standards.
Visualizations
Metabolic Pathway of Methimazole to this compound
Caption: CYP2A6-mediated metabolism of Methimazole.
General Experimental Workflow for NMTU Quantification
References
- 1. metrohm.com [metrohm.com]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Chemical Analysis of Jet Fuel Polar, Heteroatomic Species via High-Per" by Ryan K. Adams, Steven Zabarnick et al. [ecommons.udayton.edu]
Troubleshooting & Optimization
Technical Support Center: N-Methylthiourea Synthesis
Welcome to the technical support center for N-Methylthiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method for the laboratory synthesis of this compound is the reaction of methyl isothiocyanate with ammonia. This reaction is typically carried out in an aqueous or ethanolic solution and is known for providing good yields of the desired product.
Q2: What are the primary starting materials for this synthesis, and what are their roles?
A2: The key reactants in the common synthesis of this compound are:
-
Methyl Isothiocyanate (CH₃NCS): This molecule serves as the electrophile, providing the thiocarbonyl group (C=S) and the methylamino moiety of the final product.
-
Ammonia (NH₃): Ammonia acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate to form the thiourea backbone.
Q3: What are the most common side products I should be aware of during the synthesis of this compound?
A3: While the reaction is generally efficient, several side products can form, which may affect the purity and yield of this compound. These include:
-
Unreacted Starting Materials: Residual methyl isothiocyanate and ammonia may remain if the reaction does not proceed to completion.
-
N,N'-Dimethylthiourea: If methylamine is present as an impurity in the ammonia source, or if it is formed due to the hydrolysis of methyl isothiocyanate, it can react with another molecule of methyl isothiocyanate to form N,N'-dimethylthiourea.
-
Hydrolysis Products: Methyl isothiocyanate can react with water in the reaction mixture, leading to its hydrolysis into methylamine and carbon dioxide. This can alter the stoichiometry of the reactants and introduce impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the this compound synthesis can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative method for monitoring the reaction progress and can also be used to detect and quantify impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for detecting volatile components such as unreacted methyl isothiocyanate and potential volatile byproducts.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate. 3. Poor Quality of Starting Materials: Impurities in the methyl isothiocyanate or ammonia solution can interfere with the reaction. 4. Side Reactions: The formation of side products, such as those from the hydrolysis of methyl isothiocyanate, can reduce the yield of the desired product. | 1. Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting materials are consumed. 2. Optimize Temperature: While the reaction is exothermic, gentle warming may be required to ensure completion after the initial vigorous phase. 3. Use Pure Reagents: Ensure the purity of the starting materials. Freshly distilled methyl isothiocyanate and a reliable source of ammonia should be used. 4. Control Reaction Conditions: Add the methyl isothiocyanate slowly to the ammonia solution to control the exotherm. Consider using anhydrous solvents if hydrolysis is a significant issue. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the final product, causing it to appear as an oil. 2. Incorrect Solvent for Crystallization: The chosen solvent system may not be appropriate for inducing crystallization. | 1. Purify the Crude Product: Attempt to purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol. 2. Optimize Crystallization: If the product oils out during recrystallization, try dissolving it in a minimal amount of a good solvent (e.g., hot ethanol) and then adding a poor solvent (e.g., water or hexane) dropwise until turbidity is observed, followed by slow cooling. Seeding with a small crystal of pure this compound can also induce crystallization. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Formation of Colored Impurities: Minor side reactions or the presence of impurities in the starting materials can lead to discoloration. 2. Air Oxidation: Some sulfur-containing compounds can be sensitive to air oxidation, which may result in the formation of colored byproducts. | 1. Decolorize with Activated Carbon: Before crystallization, treat the solution of the crude product with activated carbon (e.g., Norit). Boil the solution for a few minutes, and then filter it while hot to remove the activated carbon and adsorbed impurities. 2. Work Under an Inert Atmosphere: If air oxidation is suspected, consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the preparation of this compound.
Materials and Equipment:
-
Methyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Activated carbon (Norit)
-
500 mL three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Water bath and ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 140 mL of concentrated ammonium hydroxide solution.
-
With continuous stirring, add 95 g of methyl isothiocyanate dropwise from the dropping funnel over a period of approximately 1 hour. The reaction can be slow to start but may become vigorous; maintain a steady rate of addition and use an ice bath to control the temperature if necessary.
-
After the addition is complete, remove the condenser and gently heat the solution on a water bath for 30 minutes to remove excess ammonia.
-
Add 2 g of activated carbon to the solution, bring it to a boil, and then filter it while hot to remove the carbon and any colored impurities.
-
Cool the filtrate in an ice bath to induce crystallization. This compound will precipitate as a colorless solid.
-
Collect the crystals by filtration and wash them with three 25 mL portions of ice-cold water.
-
A second crop of crystals can be obtained by concentrating the mother liquor and washings to a volume of 75 mL and repeating the cooling and filtration process.
-
Dry the combined crystalline products. The expected yield is 85–95 g (74–81%). For further purification, recrystallization from boiling anhydrous ethanol can be performed, yielding a product with a melting point of 120.5–121°C.[3]
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Minimizing Byproduct Formation in Thiourea Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation during thiourea synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N,N'-disubstituted thioureas, and what are their typical byproducts?
The three most common methods for synthesizing N,N'-disubstituted thioureas are:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1] The primary potential for byproduct formation arises from the instability of the isothiocyanate starting material, which can decompose.
-
Thionation of urea using Lawesson's reagent: This involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[1] A significant challenge with this method is the formation of phosphorus-containing byproducts that can be difficult to remove.[1]
Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the likely causes and how can I address them?
Low yields in this reaction can often be attributed to several factors:
-
Degradation of the isothiocyanate: Isothiocyanates can be unstable. Using freshly prepared or purified isothiocyanate is recommended. They should be stored in a cool, dark, and dry environment.
-
Steric hindrance: If either the amine or the isothiocyanate is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction temperature or extending the reaction time can help overcome this. Microwave irradiation has also been shown to be effective in overcoming steric barriers.[1]
-
Low nucleophilicity of the amine: Amines with electron-withdrawing groups are less nucleophilic and react more slowly. Adding a non-nucleophilic base, such as triethylamine, can activate the amine and increase the reaction rate.[1]
Q3: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, I am primarily isolating the symmetrical thiourea. How can I favor the formation of the desired unsymmetrical product?
The formation of a symmetrical thiourea byproduct is a common issue in this synthesis. It occurs when the intermediate isothiocyanate reacts with the initial amine instead of the second, different amine. To minimize this, a two-step, one-pot approach is effective. First, form the isothiocyanate from one amine and carbon disulfide. Only after the complete formation of the isothiocyanate should the second amine be added to the reaction mixture.[1] Careful control of stoichiometry is also crucial.
Q4: My thiourea product is impure, and I suspect byproducts from using Lawesson's reagent. How can I purify my product?
Lawesson's reagent can produce phosphorus-containing byproducts that are often difficult to separate by standard column chromatography. An effective workup procedure involves treating the reaction mixture with ethanol or ethylene glycol.[2] This helps to decompose the phosphorus byproducts into more easily separable compounds. Following this treatment, the crude product can be purified by recrystallization or column chromatography.
Q5: Can the reaction solvent influence byproduct formation?
Yes, the choice of solvent can impact the reaction rate and selectivity, thereby influencing byproduct formation. For the reaction of amines with carbon disulfide, for instance, N,N-dimethylformamide (DMF) has been shown to be a highly efficient solvent, leading to higher yields compared to solvents like acetonitrile, tetrahydrofuran (THF), or ethanol.[3] It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent for a specific thiourea synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poorly reactive amine (low nucleophilicity) | Increase the reaction temperature to drive the reaction forward. Be cautious of potential side reactions at excessively high temperatures. Consider using a more reactive thioacylating agent, such as thiophosgene, if appropriate safety measures can be taken. |
| Instability of isothiocyanate | Use freshly prepared or purified isothiocyanate. Consider generating the isothiocyanate in situ. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature, prolonging the reaction time, or adding a slight excess of the more stable reactant. |
Issue 2: Unexpected Byproducts Detected
| Byproduct | Typical Cause | Mitigation Strategy |
| Symmetrical Thiourea (in unsymmetrical synthesis) | Reaction of the in-situ generated isothiocyanate with the starting amine. | Employ a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine. |
| Phosphorus-containing byproducts | Use of Lawesson's reagent for thionation. | During workup, treat the reaction mixture with ethanol or ethylene glycol to decompose the phosphorus byproducts before purification.[2] |
| Hydrolysis of Thiourea | Presence of water under acidic or basic conditions, often exacerbated by heat. | Perform workup and purification under neutral pH conditions whenever possible. Avoid prolonged exposure to strong acids or bases. |
Data Presentation
Table 1: Effect of Reaction Conditions on Thiourea Yield (Synthesis from Urea and Lawesson's Reagent)
This table summarizes the impact of reaction time, temperature, and the mass ratio of reactants on the final yield of thiourea. The data indicates that optimal conditions are crucial for maximizing product formation and minimizing potential degradation or side reactions.
| Reaction Time (hours) | Reaction Temperature (°C) | Mass Ratio (Urea:Lawesson's Reagent) | Yield (%) |
| 1.5 | 75 | 2:1 | 45.3 |
| 2.5 | 75 | 2:1 | 58.1 |
| 3.5 | 75 | 2:1 | 64.1 |
| 4.5 | 75 | 2:1 | 60.2 |
| 3.5 | 55 | 2:1 | 52.7 |
| 3.5 | 65 | 2:1 | 59.3 |
| 3.5 | 85 | 2:1 | 61.5 |
| 3.5 | 75 | 1:1 | 51.2 |
| 3.5 | 75 | 2.3:1 | 62.8 |
| 3.5 | 75 | 2.7:1 | 59.7 |
| 3.5 | 75 | 3.2:1 | 55.4 |
Data compiled from a study on the synthesis of thiourea using a nucleophilic substitution reaction.[4]
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
This protocol outlines a standard procedure for the synthesis of a disubstituted thiourea in solution.
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Symmetrical Thiourea from an Amine and Carbon Disulfide in Water
This protocol describes an environmentally friendly method for synthesizing symmetrical thioureas.
Materials:
-
Primary Amine (20 mmol)
-
Carbon Disulfide (10 mmol)
-
Water (15 mL)
Procedure:
-
To a stirred solution of the primary amine (20 mmol) in water (15 mL), add carbon disulfide (10 mmol) dropwise.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the collected solid thoroughly with water and dry to afford the pure symmetrical thiourea.
Protocol 3: Synthesis of Thiourea from Urea and Lawesson's Reagent
This protocol describes a one-step synthesis of thiourea via a sulfuration reaction.[5]
Materials:
-
Urea
-
Lawesson's Reagent (LR)
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction flask, combine urea and Lawesson's reagent in a 2:1 mass ratio.
-
Add THF as the solvent (e.g., 40 mL for a small-scale reaction).
-
Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to 75°C and maintain constant stirring.
-
Allow the reaction to proceed for 3.5 hours.
-
After 3.5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
For purification, add n-butanol to dissolve the crude product and filter to remove insoluble byproducts. The thiourea can then be recovered from the filtrate, typically through recrystallization from ethanol.[5]
Visualizations
Caption: Troubleshooting workflow for common issues in thiourea synthesis.
Caption: Reaction pathways for symmetrical vs. unsymmetrical thiourea.
References
- 1. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to improve the yield of N-Methylthiourea synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of N-Methylthiourea. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and well-documented methods for synthesizing this compound are:
-
Reaction of Methyl Isothiocyanate with Ammonia: This is a widely used and generally high-yielding method where methyl isothiocyanate is reacted with ammonia, typically in an aqueous or ethanolic solution.[1]
-
From Methylammonium Thiocyanate: This method involves the isomerization of methylammonium thiocyanate.[1]
-
Reaction of the Methyl Ester of N-methyldithiocarbamic Acid with Alcoholic Ammonia: This is another reported synthetic route.[1]
Q2: What are the typical yields and purity I can expect for this compound synthesis?
A2: Yields for the synthesis of this compound can vary depending on the chosen method and reaction conditions. For the reaction of methyl isothiocyanate with concentrated ammonium hydroxide, yields are reported to be in the range of 74-81%.[1] Purity can be significantly improved through recrystallization, often using anhydrous ethanol, to achieve a melting point of 120.5–121°C.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be monitored by techniques such as Thin-Layer Chromatography (TLC).[2][3] By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be observed. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile components and byproducts.[4]
Q4: What are the main impurities I might encounter?
A4: Potential impurities in this compound synthesis can include unreacted starting materials such as methyl isothiocyanate and ammonia.[5] Side products can also form, and their nature depends on the specific synthetic route and reaction conditions.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[6] - Loss of product during workup or purification.[5] - Suboptimal stoichiometry of reactants.[4] - Degradation of starting materials or product.[5] | - Increase reaction time or gently heat the reaction mixture.[3] - Optimize extraction and filtration steps. Ensure the recrystallization solvent and temperature are appropriate to minimize loss in the mother liquor.[5] - Ensure accurate measurement of reactants. A slight excess of the more volatile reactant, like ammonia, can help drive the reaction to completion.[4] - Use fresh, high-purity starting materials. Avoid excessive heating during the reaction and purification.[6][7] |
| Reaction Fails to Start | - Low reactivity of starting materials.[5] | - Ensure the quality and purity of the reactants. Gentle warming may be necessary to initiate some reactions.[5] |
| Vigorous/Uncontrolled Reaction | - The reaction can be exothermic, especially at the beginning.[1][4] | - Add the methyl isothiocyanate dropwise to the ammonia solution.[1] - Use an ice bath to cool the reaction vessel and maintain a controlled temperature.[4][5] - Maintain a constant and controlled rate of reagent addition.[1] |
| Formation of Side Products | - Incorrect reaction conditions.[5] - Presence of water leading to hydrolysis of methyl isothiocyanate.[4] | - Optimize reaction temperature, time, and solvent.[5] - Use anhydrous solvents if water-related side products are a significant issue and ensure all glassware is thoroughly dried.[4] |
| Product is an Oil or Impure Solid | - Presence of impurities lowering the melting point.[4] | - Purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol.[1][4] - Wash the crude product with a suitable solvent to remove impurities.[6] |
Experimental Protocols
Synthesis of this compound from Methyl Isothiocyanate and Ammonia [1]
This protocol is adapted from Organic Syntheses.
Materials:
-
Concentrated ammonium hydroxide solution (34 g, 2 moles of ammonia) in 140 ml
-
Methyl isothiocyanate (95 g, 1.3 moles)
-
Norit (activated carbon) (2 g)
-
Ice water
Equipment:
-
500-ml three-necked flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Water bath
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 500-ml three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 ml of concentrated ammonium hydroxide solution.
-
With stirring, add 95 g of methyl isothiocyanate dropwise from the dropping funnel over a period of 1 hour. The reaction can be slow to start and then become vigorous; maintain a constant rate of addition and use cooling if necessary to control the reaction.
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.
-
Add 2 g of Norit to the solution and boil for a few minutes.
-
Filter the hot solution and chill the filtrate in an ice bath.
-
Collect the crystallized this compound on a filter, wash three times with 25-ml portions of ice water, and dry. This first crop should weigh 65–75 g.
-
A second crop of 15–20 g can be obtained by concentrating the mother liquor and washings to a volume of 75 ml and chilling again in the ice bath.
-
The total yield is 85–95 g (74–81%). For further purification, the product can be recrystallized from boiling anhydrous ethanol to yield a product with a melting point of 120.5–121°.
Visualizations
References
Technical Support Center: Optimization of N-Alkylation of Thiourea
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the N-alkylation of thiourea. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the N-alkylation of thiourea.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue in N-alkylation of thiourea. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poorly Nucleophilic Amine | For amines with electron-withdrawing groups (e.g., 4-nitroaniline), increase the reaction temperature. A stronger base or a phase transfer catalyst may also be beneficial.[1] | Increased reaction rate and higher conversion to the desired product. |
| Steric Hindrance | For sterically hindered amines or alkylating agents, increase the reaction temperature and/or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[2] Larger substituents on the thiourea can lead to greater steric hindrance.[3] | Improved conversion to the desired thiourea product. |
| Decomposition of Reactants | If using an isothiocyanate, ensure it is freshly prepared or purified, as they can be unstable. | Minimized side reactions and improved yield of the target product. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For N-alkylation with alkyl bromides, solvents like acetonitrile (ACN) or DMF might be more effective than acetone, where reactants may have poor solubility.[4] | Enhanced solubility of reactants, leading to a more efficient reaction. |
| Inadequate Base | The base may not be strong enough to deprotonate the thiourea or neutralize any acid formed during the reaction. Consider using a more soluble or stronger base, such as cesium carbonate instead of potassium carbonate.[4] | More efficient reaction progress and higher yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant.[2] | Drive the reaction to completion. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of N-Methylthiourea by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Methylthiourea via recrystallization. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound? A1: Based on procedural literature for methylthiourea and related compounds, anhydrous ethanol is a highly recommended solvent. Water is also a viable option as this compound is soluble in it. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Q2: What is the expected melting point of pure this compound? A2: The reported melting point for pure this compound is typically in the range of 118°C to 121°C. A sharp melting point within this range is a good indicator of purity.
Q3: How can I assess the purity of my recrystallized this compound? A3: Purity can be assessed by several methods. The most common is melting point determination; a pure compound will have a sharp melting point that matches the literature value. Spectroscopic techniques such as NMR and IR, as well as chromatographic methods like TLC or HPLC, can also be used for a more detailed purity analysis.
Q4: What are the most common impurities in crude this compound? A4: Impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the compound.
Q5: Is it possible to recover product from the mother liquor? A5: Yes. If a significant amount of product remains in the mother liquor (the solution left after filtering the crystals), you can concentrate the solution by carefully evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Data Presentation
The following table summarizes key physical properties and recommended solvents for the recrystallization of this compound.
| Property | Data |
| Molecular Formula | C₂H₆N₂S |
| Molecular Weight | 90.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point (Purified) | 118-121 °C |
| Recommended Solvents | Anhydrous Ethanol, Water |
| Potential Solvents | Methanol, Acetone/Water mixtures |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying crude this compound using anhydrous ethanol.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate flask, heat the anhydrous ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude solid needed to completely dissolve it with gentle swirling or stirring.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold anhydrous ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven or desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Q: My compound is not dissolving in the hot solvent. What should I do? A: This can be due to two main reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the hot solvent until the solid dissolves.
-
Incorrect Solvent Choice: The chosen solvent may be inappropriate. If you have added a large volume of hot solvent and the solid still has not dissolved, it is best to evaporate the solvent and try a different one.
Q: No crystals have formed after cooling the solution. What went wrong? A: This is a common issue and can be resolved in a few ways:
-
Solution is Not Saturated: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod or adding a tiny "seed" crystal of pure this compound if available.
Q: An oil has formed instead of crystals. How can I fix this? A: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution at a temperature above its melting point. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. A slower cooling rate can favor crystal formation over oiling out.
Q: The recovery of my purified product is very low. Why did this happen? A: A low yield can result from several factors:
-
Using Too Much Solvent: This is the most common cause, as it leaves a significant amount of the product dissolved in the mother liquor.
-
Premature Crystallization: The product may have crystallized during a hot filtration step and was lost. Ensure your filtration apparatus is sufficiently hot.
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
troubleshooting low yield in thiourea synthesis from isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the synthesis of thiourea from isothiocyanates.
Frequently Asked Questions (FAQs)
Q1: My thiourea synthesis is resulting in a low or no yield. What are the primary causes?
Low yields in the synthesis of thiourea from an isothiocyanate and an amine can often be attributed to several key factors:
-
Degradation of Isothiocyanate: Isothiocyanates can be unstable and may degrade over time, especially if exposed to moisture or light.[1]
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles, leading to slow or incomplete reactions.[2][3]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and overall yield.[2][3]
Q2: How can I improve the yield of my reaction?
To address the issues mentioned above, consider the following troubleshooting strategies:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry place. Consider in-situ generation if the isothiocyanate is particularly unstable.[1] | Improved yield and reduction of side products from decomposition. |
| Low amine nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base or a catalyst may be necessary.[1][2] | Enhanced reaction rate and higher yield. |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Suboptimal reaction conditions | Optimize the solvent and temperature. Polar aprotic solvents like THF and DCM are commonly used.[2][3] For some reactions, solvent-free conditions or mechanochemistry (ball milling) can provide excellent yields.[3][4] | Improved reaction kinetics and higher product yield. |
Q3: I am observing unexpected byproducts. What are the common side reactions?
Several side reactions can occur during thiourea synthesis, leading to impurities in the final product:
-
Formation of Symmetrical Thiourea: If the isothiocyanate intermediate reacts with the starting amine in a one-pot synthesis of an unsymmetrical thiourea, a symmetrical byproduct will be formed.[1]
-
Hydrolysis of Thiourea: The presence of water, particularly under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of the thiourea product.[1]
-
Formation of N-Acylurea: This can occur as a rearrangement of an O-acylisourea intermediate if carbodiimide coupling agents are used in the presence of carboxylic acid contaminants.[1]
To minimize these side reactions, ensure the use of pure, dry reagents and carefully control the reaction stoichiometry and conditions.
Experimental Protocols
General Protocol for N,N'-Disubstituted Thiourea Synthesis
This procedure is a standard method for the synthesis of thioureas from an amine and an isothiocyanate in a solution.[3]
Materials:
-
Amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the isothiocyanate to the solution at room temperature. If the reaction is exothermic, the addition should be done dropwise.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated to reflux.[3]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization or column chromatography.[2]
Purification Protocol: Recrystallization
Recrystallization is a common technique for purifying solid thiourea products.[3]
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in thiourea synthesis.
Caption: A step-by-step guide to diagnosing and resolving low yield issues.
General Reaction Pathway
The synthesis of thiourea from an isothiocyanate and an amine is a nucleophilic addition reaction.
Caption: The reaction mechanism for the formation of thiourea.
References
addressing challenges in scaling up N-Methylthiourea production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges encountered during the scale-up of N-Methylthiourea synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot plant or industrial-scale production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[1] - Suboptimal reaction temperature.[1] - Poor quality of starting materials.[1] - Side reactions or byproduct formation.[1] | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1] - Optimize the reaction temperature. For the reaction of methyl isothiocyanate with ammonia, controlled temperature is crucial to prevent side reactions.[1][2] - Ensure the purity of reactants, as impurities can interfere with the reaction.[1] - Investigate and characterize byproducts to understand and mitigate their formation.[1] |
| Exothermic Reaction / Runaway Reaction | The reaction of isothiocyanates with amines (or ammonia) is exothermic and can become difficult to control at a larger scale.[1][2] | - Implement a controlled, slow addition of the methyl isothiocyanate to the ammonia solution.[2] - Utilize a jacketed reactor with an efficient cooling system to effectively dissipate heat.[1] - For very large scales, consider a semi-batch or continuous flow process for better thermal management.[1] |
| Product Purity Issues | - Presence of unreacted starting materials.[1] - Formation of byproducts. | - Optimize stoichiometry; a slight excess of ammonia can help ensure complete conversion of the methyl isothiocyanate. - Purify the crude product via recrystallization, which is an effective method for removing impurities.[2] |
| Difficulty in Product Isolation | - The product is highly soluble in the reaction solvent.[1] - Formation of an oil instead of a crystalline solid.[1] | - If the product is in an aqueous medium, it can be isolated by concentrating the solution and cooling to induce crystallization.[2] - If an oil forms, try seeding with a small crystal of pure product or changing the solvent system to induce crystallization.[1] |
| Inconsistent Results at Larger Scale | - Inefficient mixing leading to localized "hot spots" and side reactions. - Poor heat transfer in larger reactors. | - Ensure adequate and robust agitation is maintained throughout the reaction. - Implement a well-designed cooling system and monitor the internal temperature at multiple points if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis method for this compound?
A common and effective method for the synthesis of this compound is the reaction of methyl isothiocyanate with ammonia. This method is generally high-yielding and is adaptable for scale-up.[2]
Q2: How can I improve the yield and purity of my this compound synthesis during scale-up?
To enhance yield and purity when scaling up, consider the following:
-
Reaction Conditions: Optimize temperature, reaction time, and solvent.
-
Stoichiometry: A slight excess of ammonia can drive the reaction to completion.
-
Purification: Recrystallization from a suitable solvent, such as anhydrous ethanol, is a highly effective method for purifying the final product.[2]
Q3: What are the primary safety concerns when producing this compound at a larger scale?
The primary safety concerns include managing the exothermic nature of the reaction to prevent runaway reactions and handling the raw materials and final product safely.[1][2] this compound is toxic if swallowed. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, should be used, especially in a large-scale setting. Ensure adequate ventilation and have emergency procedures in place.
Q4: How can I effectively monitor the progress of a large-scale this compound synthesis?
For larger-scale reactions, taking aliquots for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) remains the most reliable method. Establishing a clear reaction endpoint based on the disappearance of the limiting reactant (methyl isothiocyanate) is crucial to avoid prolonged reaction times that could lead to byproduct formation.
Q5: What are some common impurities in this compound synthesis and how can they be removed?
Common impurities may include unreacted methyl isothiocyanate and potential side products. Recrystallization is a highly effective method for removing these impurities.[2] Washing the crude product with a suitable solvent can also help remove some impurities.
Data Presentation
Table 1: this compound Synthesis Yields
| Scale | Reactant Quantities (Methyl Isothiocyanate) | Typical Yield (%) | Reference |
| Laboratory | 95 g (1.3 moles) | 74-81% | [2] |
| Pilot | 1-10 kg | 70-78% | Estimated |
| Industrial | >100 kg | 65-75% | Estimated |
Table 2: Purity Profile of this compound
| Purification Method | Purity Level (by HPLC) | Key Advantages |
| Single Recrystallization | >98% | Effective for removing most common impurities. |
| Multiple Recrystallizations | >99.5% | Achieves high purity required for pharmaceutical applications. |
| Column Chromatography | >99% | Useful for separating complex impurity profiles, but may be less scalable. |
Experimental Protocols
Synthesis of this compound (Lab Scale)
This protocol is based on a literature procedure and is suitable for laboratory-scale synthesis.[2]
Materials:
-
Methyl isothiocyanate (95 g, 1.3 moles)
-
Concentrated ammonium hydroxide solution (140 mL, ~2 moles of ammonia)
-
Activated carbon (e.g., Norit) (2 g)
-
Ice water
Procedure:
-
In a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the concentrated ammonium hydroxide solution.
-
With stirring, add the methyl isothiocyanate over a period of 1 hour. The addition rate should be carefully controlled as the reaction can be slow to start but may become vigorous.[2]
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.
-
Add 2 g of activated carbon and boil the solution, then filter it.
-
Chill the filtrate in an ice bath to crystallize the this compound.
-
Collect the crystals by filtration, wash three times with 25-mL portions of ice water, and dry. A first crop of 65-75 g is typical.
-
Concentrate the mother liquor and washings to a volume of 75 mL and chill again to obtain a second crop of 15-20 g.
-
The total yield is typically 85-95 g (74-81%).
Scale-Up Considerations for this compound Synthesis
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature control unit.
-
Reactant Addition: The methyl isothiocyanate should be added sub-surface via a dip tube to ensure good mixing with the ammonium hydroxide solution. The addition rate must be carefully controlled to manage the exotherm.
-
Temperature Control: Maintain the internal temperature below a set point (e.g., 25-30 °C) using the reactor's cooling jacket.
-
Work-up: After the reaction, the excess ammonia can be removed by distillation under reduced pressure.
-
Isolation: The product can be crystallized in the reactor by cooling and then collected by centrifugation or filtration. The crystals should be washed with cold water and then dried in a vacuum oven.
Visualizations
References
Technical Support Center: Preventing Degradation of Isothiocyanate Starting Material
For researchers, scientists, and drug development professionals, ensuring the stability of isothiocyanate (ITC) starting materials is critical for reproducible and successful experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to minimize degradation and ensure the integrity of your isothiocyanate reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of isothiocyanates?
A1: The stability of isothiocyanates is influenced by several key factors:
-
Moisture and Hydrolysis: Isothiocyanates are susceptible to hydrolysis, which can be accelerated in aqueous solutions, leading to the formation of corresponding amines and other byproducts. This reactivity is due to the electrophilic nature of the carbon atom in the -N=C=S group.[1][2]
-
pH: The stability of isothiocyanates is pH-dependent. Generally, they are most stable under neutral to slightly acidic conditions.[3] Alkaline conditions can significantly accelerate degradation.[4]
-
Temperature: Higher temperatures increase the rate of degradation.[5] For many isothiocyanates, storage at low temperatures is crucial.
-
Presence of Nucleophiles: The electrophilic carbon of the isothiocyanate group readily reacts with nucleophiles such as primary and secondary amines, alcohols, and thiols.[4][6] This is the basis for their use in synthesis but can also be a source of degradation if unintended nucleophiles are present.
-
Light and Oxygen: Exposure to light and atmospheric oxygen can contribute to the degradation of isothiocyanates over time, although this is less documented than other factors.[7]
-
Solvent Choice: Protic solvents, particularly alcohols like methanol and ethanol, can react with isothiocyanates to form thiocarbamates, leading to the degradation of the starting material.[4]
Q2: I am seeing a low yield in my reaction of an isothiocyanate with a primary amine to form a thiourea. What are the potential causes and solutions?
A2: Low yields in thiourea synthesis from an isothiocyanate and an amine can be attributed to several factors:
-
Degradation of the Isothiocyanate: Your isothiocyanate starting material may have degraded during storage or upon exposure to reaction conditions.
-
Solution: Use a fresh bottle of the isothiocyanate or purify the existing stock. Always store isothiocyanates in a cool, dark, and dry place, preferably under an inert atmosphere.[8]
-
-
Low Reactivity of the Amine: Electron-deficient or sterically hindered amines react more slowly with isothiocyanates.
-
Side Reactions: The appearance of unexpected spots on your TLC plate may indicate side reactions.
Q3: What are the signs of isothiocyanate degradation, and what are the common degradation products?
A3: Signs of degradation can include a change in physical appearance (e.g., color change from colorless to yellow), a decrease in the purity of the starting material as assessed by analytical techniques like HPLC or GC, and the appearance of new peaks in your analytical data. Common degradation products include:
-
Amines: Formed via hydrolysis of the isothiocyanate.
-
N,N'-disubstituted thioureas: Can form from the reaction of the isothiocyanate with the amine generated from hydrolysis.[6]
-
Thiocarbamates: Result from the reaction of isothiocyanates with alcohols.[4]
Troubleshooting Guides
Troubleshooting Low Yield in Thiourea Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Degradation of isothiocyanate starting material. | Use freshly opened or purified isothiocyanate. Store under an inert atmosphere at the recommended temperature.[8] |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups). | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine. Increase reaction temperature or prolong reaction time.[1] | |
| Steric hindrance on the amine or isothiocyanate. | Increase reaction temperature. Consider using microwave irradiation to overcome steric barriers.[8] | |
| Multiple spots on TLC, including starting material | Incomplete reaction. | Increase reaction time or temperature. Use a slight excess (1.1-1.2 equivalents) of the isothiocyanate.[1] |
| Presence of moisture leading to hydrolysis of the isothiocyanate. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of an unexpected, often symmetrical, thiourea byproduct | Reaction of the isothiocyanate with the amine degradation product. | Ensure the purity of the starting amine. Use milder reaction conditions. If synthesizing an unsymmetrical thiourea, add the second amine only after the complete formation of the isothiocyanate in a two-step, one-pot approach.[8] |
Quantitative Stability Data
The stability of isothiocyanates can vary significantly based on their structure and the surrounding conditions. The following table summarizes available quantitative data for several common isothiocyanates.
| Isothiocyanate | Solvent/Buffer | pH | Temperature (°C) | Half-life (t½) | Reference |
| Sulforaphane | Phosphate Buffer | 8.0 | 4 | 33.87 days | [3] |
| Phosphate Buffer | 4.0 | 4 | 17.21 days | [3] | |
| Phosphate Buffer | 8.0 | 25 (Room Temp) | 2.38 days | [3] | |
| Phosphate Buffer | 4.0 | 25 (Room Temp) | 2.39 days | [3] | |
| Phenethyl Isothiocyanate (PEITC) | Aqueous Buffer | 7.4 | 25 (Room Temp) | 56.1 hours | [10] |
| Aqueous Buffer | 7.4 | 4 | 108 hours | [10] | |
| Iberin | Acetonitrile | - | 20, 30, 40 | Stable | [4] |
| Ethanol | - | 20 | 41.3 days | [4] | |
| Ethanol | - | 30 | 14.3 days | [4] | |
| Ethanol | - | 40 | 5.1 days | [4] | |
| Methanol | - | 20 | 25.9 days | [4] | |
| Methanol | - | 30 | 7.9 days | [4] | |
| Methanol | - | 40 | 3.2 days | [4] | |
| Water | - | 20 | Comparable to Ethanol | [4] | |
| Water | - | 30 | Faster than Methanol | [4] | |
| Water | - | 40 | Faster than Methanol | [4] | |
| Phosphate Buffer | 3 | 20 | > 2 weeks (approx. 5% degradation) | [4] | |
| Phosphate Buffer | 5 | 20 | > 2 weeks (approx. 6% degradation) | [4] | |
| Phosphate Buffer | 7 | 20 | < 2 weeks (approx. 29% degradation) | [4] | |
| Phosphate Buffer | 9 | 20 | < 2 weeks (approx. 53% degradation) | [4] | |
| Phosphate Buffer | 11 | 20 | < 7 hours (approx. 25% degradation) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis from an Isothiocyanate and a Primary Amine
This protocol outlines a general method for the synthesis of N,N'-disubstituted thioureas, with considerations for minimizing isothiocyanate degradation.
Materials:
-
Isothiocyanate (1.0 - 1.1 equivalents)
-
Primary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
TLC plates and developing chamber
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent.
-
Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add the isothiocyanate (1.0-1.1 equivalents). The addition can be done dropwise if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Stability Testing of an Isothiocyanate in a Specific Solvent
This protocol provides a general method for assessing the stability of an isothiocyanate in a chosen solvent over time using HPLC.
Materials:
-
Isothiocyanate of interest
-
High-purity solvent to be tested
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the isothiocyanate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system to obtain the initial peak area of the isothiocyanate.
-
Incubation: Store the stock solution under the desired conditions (e.g., specific temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial analysis, and inject it into the HPLC.
-
Data Analysis: Record the peak area of the isothiocyanate at each time point. The percentage of the remaining isothiocyanate can be calculated relative to the initial peak area. A plot of the natural logarithm of the concentration versus time can be used to determine the degradation kinetics and half-life.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica) florets during storage at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
removal of unreacted starting materials from N-Methylthiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted starting materials from N-Methylthiourea. Below you will find troubleshooting guides and FAQs to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, focusing on the removal of residual starting materials.
| Problem | Potential Cause | Recommended Solution |
| Low melting point or oily product | The presence of impurities, such as unreacted starting materials (methyl isothiocyanate, ammonia) or side products, can depress the melting point and prevent proper crystallization.[1] | Purify the crude product by recrystallization. An effective method is to use boiling anhydrous ethanol.[2] |
| Sharp, pungent odor from the product | This is likely due to residual methyl isothiocyanate, a volatile and pungent starting material. | Ensure the reaction has gone to completion by monitoring with Thin-Layer Chromatography (TLC).[1] During workup, heating the solution on a water bath can help remove volatile residues like excess ammonia or methyl isothiocyanate.[2] Subsequent recrystallization will further purify the product. |
| Product is discolored (e.g., yellow or brown) | Minor side reactions or impurities in the starting materials can introduce colored byproducts.[1] | During the recrystallization process, add a small amount of activated carbon (Norit) to the hot solution and boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1][2] |
| No crystals form upon cooling the recrystallization solution | 1. Unsaturated Solution: Too much solvent was used. 2. Supersaturated Solution: The solution is too pure or cooled too quickly without nucleation sites.[3] | 1. Evaporate some of the solvent to increase the concentration of this compound and attempt to cool again.[3] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[3] |
| Low recovery of purified product after recrystallization | 1. Excess Solvent: Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor. 2. Premature Crystallization: The product crystallized during a hot filtration step. | 1. Concentrate the mother liquor (the remaining solution after filtering the crystals) and cool it in an ice bath to obtain a second crop of crystals.[2] 2. Ensure the filtration apparatus is pre-heated and that a slight excess of hot solvent is used to keep the product dissolved during filtration.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound? A1: The most common synthesis of this compound involves the reaction of methyl isothiocyanate with ammonia.[2] Therefore, the primary unreacted starting materials are typically residual methyl isothiocyanate and ammonia.
Q2: What is the most effective and common method for purifying this compound in a laboratory setting? A2: Recrystallization is the most widely used and effective technique for purifying crude this compound on a lab scale.[3] This method is excellent for removing small amounts of impurities and yielding a product with high purity.[3]
Q3: What are the recommended solvents for the recrystallization of this compound? A3: Boiling anhydrous ethanol is a highly effective solvent for the recrystallization of this compound, yielding a product with a sharp melting point.[2] Water can also be used, particularly for washing the collected crystals.[2]
Q4: Are there alternative purification methods to recrystallization? A4: Yes, while recrystallization is standard, other methods can be used. Column chromatography over silica gel can separate this compound from impurities.[3] High-Performance Liquid Chromatography (HPLC) is another powerful tool for assessing purity and can be adapted for preparative purification to obtain highly pure material.[3][5]
Q5: How can I verify the purity of my this compound after purification? A5: Purity can be assessed using several analytical techniques. The most common are:
-
Melting Point Analysis: Pure this compound has a distinct melting point (approx. 119-121°C).[2] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): To check for the consumption of starting materials and the presence of byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[6]
Data Presentation
The table below summarizes and compares common purification techniques for this compound.
| Technique | Primary Application | Typical Purity | Expected Yield | Scalability | Notes |
| Recrystallization | Primary purification of crude solid | Good to Excellent (>98%) | Moderate to High (70-90%) | Excellent | Most common and cost-effective method.[3] Yield can be maximized by recovering a second crop of crystals.[2] |
| Activated Carbon Treatment | Removal of colored impurities | N/A (Used with another method) | Slight decrease due to adsorption | Excellent | Used in conjunction with recrystallization.[1][2] |
| Column Chromatography | High-purity separation; removal of closely related impurities | Excellent (>99%) | Low to Moderate | Poor to Moderate | More time-consuming and costly due to solvent and stationary phase usage.[3][7] |
| Preparative HPLC | Isolation of very high-purity material for analytical standards | Very High (>99.5%) | Low | Poor | Typically used for small-scale purification due to high cost and complexity.[5] |
Experimental Protocols
Protocol: Recrystallization of this compound from Ethanol
This protocol describes the purification of crude this compound containing unreacted starting materials.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Activated Carbon (Norit), if needed
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and a boiling stick or magnetic stir bar.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved, creating a saturated solution.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the solution to a gentle boil for 2-5 minutes.[1]
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is critical to keep the solution and funnel hot to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[2][4]
-
Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol or ice water to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualization
The following diagram illustrates the troubleshooting workflow for purifying crude this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in N-Methylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylthiourea. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from three primary sources:
-
Process-Related Impurities: These are substances that arise during the synthesis process. Given that a common synthesis route for this compound involves the reaction of methyl isothiocyanate with ammonia, potential impurities include:
-
Unreacted Starting Materials: Residual methyl isothiocyanate and ammonia.
-
Byproducts: Formation of symmetrically substituted thioureas, such as sym-dimethylthiourea or trimethylthiourea, can occur if methylamine or dimethylamine are present as impurities in the ammonia source.[1]
-
Reagents and Solvents: Any other chemicals used in the synthesis and purification steps.
-
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, or reactive chemicals. Common degradation pathways for thiourea derivatives include:
-
Hydrolysis: Reaction with water, potentially catalyzed by acidic or basic conditions, can lead to the formation of methylamine, thiols, and cyanamide derivatives.
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can yield N-methylurea, sulfinic acids, or sulfonic acids.
-
Thermal Degradation: Exposure to high temperatures can cause decomposition, potentially forming nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
-
-
Storage and Handling Impurities: Contaminants introduced during storage, handling, or sampling can also be a source of impurities.
Q2: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, is a critical component in the characterization of pharmaceutical substances.[2][3][4][5][6][7] It involves intentionally subjecting the drug substance to harsh conditions—such as high temperature, humidity, light, and a range of pH values—to accelerate its decomposition.[2][3][4][5][6][7]
For this compound, these studies are essential for:
-
Identifying potential degradation products that could form under normal storage conditions over time.
-
Understanding the degradation pathways and the intrinsic stability of the molecule.
-
Developing and validating a stability-indicating analytical method that can accurately measure the active ingredient in the presence of its impurities and degradation products.[8][9]
Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive characterization of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying this compound and its non-volatile impurities.[10][11][12][13] A reverse-phase HPLC method with UV detection is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[14][15][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is crucial for their identification and structural elucidation.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of impurities, enabling their definitive identification.[20][21][22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound and its impurities, which can help in their structural characterization.[23][24][25]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Question: What is the likely origin of these unknown peaks? Answer: Unexpected peaks can be process-related impurities, degradation products, or contaminants. To identify the source, consider the synthesis route and the storage conditions of your sample.
-
Question: How can I identify these unknown peaks? Answer: A systematic approach is required:
-
Mass-to-Charge Ratio: Use LC-MS to determine the molecular weight of the impurities.
-
Forced Degradation: Perform a forced degradation study to see if the unknown peaks increase under specific stress conditions, which would suggest they are degradation products.
-
Spiking Study: If you have reference standards for potential impurities, spike your sample with these standards to see if the peak areas increase.
-
Isolation and Spectroscopic Analysis: For significant unknown impurities, isolation by preparative HPLC followed by structural elucidation using NMR and MS is the definitive approach.[18][19]
-
Issue 2: The purity of my this compound sample is decreasing over time.
-
Question: What could be causing the degradation of my sample? Answer: this compound can degrade upon exposure to light, heat, humidity, or reactive atmospheres (e.g., oxygen). Review your storage conditions. The sample should be stored in a well-closed container, protected from light, and in a cool, dry place.
-
Question: How can I prevent or minimize degradation? Answer:
-
Store the material in amber-colored, airtight containers.
-
Store at controlled room temperature or refrigerated if necessary.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Quantitative Data Summary
The following tables provide a summary of typical analytical parameters used in the characterization of this compound impurities.
Table 1: HPLC Method Parameters for Impurity Profiling
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 2: Typical Purity and Impurity Limits for this compound
| Test | Specification |
| Assay (by HPLC) | ≥ 98.0% |
| Individual Unknown Impurity | Not More Than (NMT) 0.10% |
| Total Impurities | Not More Than (NMT) 1.0% |
| Residual Solvents (by GC) | As per ICH Q3C guidelines |
Note: These are typical values and may vary depending on the grade and intended use of the this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate a stability-indicating reverse-phase HPLC method for the quantitative determination of this compound and its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% v/v phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
Column Oven Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
5. Forced Degradation Study:
-
Acid Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 1N HCl at 60°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Reflux 1 mL of the sample solution with 1 mL of 0.1N NaOH at 60°C for 2 hours. Cool and neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound sample in an oven at 105°C for 48 hours. Then prepare a sample solution.
-
Photolytic Degradation: Expose the solid this compound sample to UV light (254 nm) for 7 days. Then prepare a sample solution.
6. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol 2: GC-MS Analysis of Volatile Impurities
1. Objective: To identify and quantify volatile impurities in this compound using headspace GC-MS.
2. Materials and Reagents:
-
This compound sample
-
Relevant volatile impurity standards (e.g., methanol, ethanol, acetone)
-
Dimethyl sulfoxide (DMSO, headspace grade)
3. GC-MS Conditions:
-
Instrument: GC-MS system with a headspace autosampler
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 220°C
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: 35-350 amu
4. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
5. Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp the vial tightly.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. jpsbr.org [jpsbr.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 14. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. iosrjournals.org [iosrjournals.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: N-Methylthiourea Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the effect of solvents on N-Methylthiourea reaction kinetics. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Question: My reaction rate is significantly slower than expected in a protic solvent like ethanol. What could be the cause?
Answer:
Slow reaction rates in protic solvents (e.g., water, ethanol, methanol) are a common issue when working with this compound. This is often due to the following:
-
Solvation of the Nucleophile: Protic solvents have hydrogen atoms bonded to electronegative atoms (like oxygen), which can form strong hydrogen bonds with the lone pairs on the sulfur atom of this compound. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to participate in the reaction, thus slowing the rate.[1]
-
Reaction Mechanism: If the reaction proceeds via an SN2 mechanism, which is common for reactions like S-alkylation, the stabilization of the nucleophilic reactant is more significant than the stabilization of the transition state, leading to a higher activation energy and a slower reaction.
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) do not have acidic protons and are less capable of hydrogen bonding with the nucleophile.[2] This leaves the this compound more "naked" and reactive, often leading to a significant rate increase.[1]
-
Increase Temperature: If the solvent cannot be changed, increasing the reaction temperature will provide more kinetic energy to the molecules, helping to overcome the activation energy barrier imposed by solvation. Monitor for potential degradation of reactants or products at higher temperatures.
Question: I am observing inconsistent kinetic data and poor reproducibility between experimental runs. What are the potential sources of error?
Answer:
Inconsistent kinetic data can stem from several experimental variables. Key areas to investigate include:
-
Water Content: Trace amounts of water in aprotic solvents can significantly affect the reaction rate, often by solvating the nucleophile. Ensure solvents are anhydrous.
-
Reactant Purity: Impurities in this compound or the electrophile can interfere with the reaction. It is advisable to use freshly purified reagents.
-
Temperature Fluctuations: Maintaining a constant and uniform temperature is critical for kinetic studies. Use a temperature-controlled reaction vessel or a constant temperature bath.[3]
-
Concentration Errors: Ensure accurate preparation of stock solutions and precise addition of reactants.
-
Monitoring Technique: If using UV-Vis spectroscopy, ensure that the absorbance measurements are within the linear range of the instrument and that there is no interference from other species at the chosen wavelength. For NMR spectroscopy, ensure consistent shimming and acquisition parameters.[4]
Question: My reaction in a polar aprotic solvent is complete almost instantly, making it difficult to measure the kinetics accurately. What can I do?
Answer:
Very fast reaction rates are common in polar aprotic solvents where the nucleophile is highly reactive. To accurately measure the kinetics, you can:
-
Lower the Temperature: Reducing the temperature will decrease the reaction rate, allowing for more data points to be collected.
-
Decrease Reactant Concentrations: Lowering the concentration of one or both reactants will slow down a bimolecular reaction.
-
Use a Stopped-Flow Apparatus: For extremely fast reactions, a stopped-flow instrument can be used, which allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[5]
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally best for reactions involving this compound as a nucleophile?
A1: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[2] These solvents can dissolve the polar this compound but do not significantly solvate the nucleophilic sulfur atom through hydrogen bonding. This results in a higher effective nucleophilicity and faster reaction rates compared to protic solvents.[1]
Q2: How does the dielectric constant of a solvent affect the reaction rate of this compound?
A2: The dielectric constant is a measure of a solvent's polarity. For reactions where the transition state is more polar than the reactants (common in SN2 reactions of neutral nucleophiles), a higher dielectric constant can stabilize the transition state and increase the reaction rate. However, the ability of the solvent to form hydrogen bonds (its protic nature) often has a more dominant effect on the nucleophilicity of this compound.
Q3: What are some common side reactions to be aware of when conducting kinetic studies with this compound?
A3: Potential side reactions include:
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to N-methylurea and hydrogen sulfide. It is crucial to use anhydrous solvents.[6]
-
Oxidation: this compound can be oxidized, especially at elevated temperatures or in the presence of oxidizing agents.
-
Desulfurization: In some cases, particularly with certain metals or strong bases, desulfurization can occur.
Q4: Can I use UV-Vis spectrophotometry to monitor the kinetics of this compound reactions?
A4: Yes, UV-Vis spectrophotometry is a common technique for monitoring reaction kinetics, provided there is a change in absorbance at a specific wavelength as the reaction progresses.[7][8] You would need to identify a wavelength where either a reactant absorbs and a product does not (or vice-versa), or where there is a significant and predictable change in absorbance. It is important to first obtain the UV-Vis spectra of the pure reactants and products to identify a suitable wavelength for monitoring.
Q5: Is NMR spectroscopy a suitable method for these kinetic studies?
A5: Yes, NMR spectroscopy is a powerful tool for monitoring reaction kinetics in real-time.[9] It allows for the direct observation and quantification of the disappearance of reactant signals and the appearance of product signals over time. This can provide detailed mechanistic insights. Either proton (¹H) or carbon (¹³C) NMR can be used, depending on the specific reaction and the presence of distinct, well-resolved peaks for each species.
Data Presentation
The following table summarizes hypothetical kinetic data for the S-alkylation of this compound with methyl iodide in various solvents at 25°C. This data is for illustrative purposes to demonstrate the expected trends based on solvent properties.
| Solvent | Dielectric Constant (ε) | Solvent Type | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate |
| Methanol | 32.7 | Polar Protic | 1.5 x 10⁻⁴ | 1 |
| Ethanol | 24.6 | Polar Protic | 8.0 x 10⁻⁵ | 0.53 |
| Acetone | 20.7 | Polar Aprotic | 2.5 x 10⁻² | 167 |
| Acetonitrile | 37.5 | Polar Aprotic | 5.0 x 10⁻² | 333 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 1.2 x 10⁻¹ | 800 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 2.8 x 10⁻¹ | 1867 |
Experimental Protocols
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol describes a general method for studying the kinetics of the reaction between this compound and an electrophile (e.g., an alkyl halide) using UV-Vis spectrophotometry.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired anhydrous solvent.
-
Prepare a stock solution of the electrophile in the same solvent.
-
-
Determination of Analytical Wavelength (λ_max_):
-
Record the UV-Vis spectrum of the this compound solution to identify its absorbance maxima.
-
Record the UV-Vis spectrum of the expected product (if available) or of a completed reaction mixture.
-
Choose a wavelength where there is a significant change in absorbance upon reaction, and where Beer-Lambert law is obeyed.
-
-
Kinetic Run:
-
Place a known volume of the this compound solution in a quartz cuvette and place it in a temperature-controlled spectrophotometer.
-
Allow the solution to equilibrate to the desired temperature.
-
Initiate the reaction by injecting a known volume of the electrophile stock solution into the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Depending on the reaction order, plot the appropriate function of concentration (or absorbance) versus time (e.g., ln(A) vs. time for a pseudo-first-order reaction) to obtain a linear plot. The slope of this line will be related to the rate constant.
-
Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol outlines a general method for monitoring the reaction kinetics using ¹H NMR.
-
Preparation of Reaction Mixture:
-
In an NMR tube, dissolve a known amount of this compound in the desired deuterated solvent.
-
Add a known amount of an internal standard (a compound with a sharp singlet that does not react, e.g., TMS or 1,4-dioxane).
-
-
Acquisition of Initial Spectrum:
-
Place the NMR tube in the spectrometer, lock, and shim the instrument.
-
Acquire a ¹H NMR spectrum before the addition of the electrophile. This will serve as the t=0 reference.
-
-
Initiation and Monitoring:
-
Remove the NMR tube, add a known amount of the electrophile, mix quickly, and re-insert it into the spectrometer.
-
Begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to a reactant and a product, relative to the internal standard.
-
Calculate the concentrations of the reactant and product at each time point.
-
Plot concentration versus time and perform the appropriate kinetic analysis to determine the rate constant.
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinetic Spectrophotometric Method for the 1,4-Diionic Organophosphorus Formation in the Presence of Meldrum′s Acid: Stopped-Flow Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of N-Methylthiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic data for the validation of synthesized N-Methylthiourea against established reference data. It includes detailed experimental protocols for both the synthesis and the analytical validation methods, supported by quantitative data presented in clear, comparative tables. Additionally, a graphical representation of the validation workflow is provided to illustrate the logical progression of the analytical process.
Performance Comparison: Spectroscopic Data
The successful synthesis of this compound can be unequivocally confirmed by comparing the spectroscopic data of the synthesized product with reference values. Key analytical techniques for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reference data for this compound.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Nucleus | Synthesized this compound (Expected Chemical Shift, δ ppm) | Reference this compound (Chemical Shift, δ ppm) | Solvent |
| ¹H | ~2.8 (s, 3H, -CH₃) | Not specified in search results | DMSO-d₆ |
| ¹H | ~7.2 (br s, 1H, -NH) | Not specified in search results | DMSO-d₆ |
| ¹H | ~7.5 (br s, 2H, -NH₂) | Not specified in search results | DMSO-d₆ |
| ¹³C | ~31.0 (-CH₃) | Not specified in search results | Not specified |
| ¹³C | ~183.0 (C=S) | Not specified in search results | Not specified |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: IR and Mass Spectrometry Data
| Spectroscopic Technique | Synthesized this compound (Expected Values) | Reference this compound (Values) | Key Distinctions |
| IR Spectroscopy (cm⁻¹) | |||
| N-H Stretching | ~3400, ~3200 | ~3371, 3260, 3156 (for Thiourea)[1] | Presence of characteristic N-H stretches. |
| C-H Stretching | ~2950 | ~2950 (for N,N'-Dimethylthiourea)[1] | Indicates the presence of the methyl group. |
| N-H Bending | ~1565 | ~1615 (for Thiourea)[1] | Confirms the presence of N-H bonds. |
| C=S Stretching | ~780 | ~730 (for Thiourea) | Shift in the C=S stretching frequency upon substitution. |
| Mass Spectrometry (m/z) | |||
| Molecular Ion (M⁺) | 90.15 | 90.15 g/mol [2] | Corresponds to the molecular weight of this compound.[2] |
Experimental Protocols
1. Synthesis of this compound from Methyl Isothiocyanate and Ammonia [3]
This protocol is a general method for the preparation of alkyl thioureas.
-
Materials:
-
Procedure:
-
In a flask equipped with a stirrer and a condenser, place concentrated ammonium hydroxide solution.[3]
-
Slowly add methyl isothiocyanate to the stirred ammonia solution over a period of approximately one hour. The reaction can be vigorous, so the addition rate should be carefully controlled.[3]
-
After the addition is complete, gently heat the solution on a water bath for about 30 minutes to remove excess ammonia.[3]
-
Add a small amount of activated carbon to the solution, bring it to a boil, and then filter it while hot.[3]
-
Cool the filtrate in an ice bath to induce crystallization of this compound.[3]
-
Collect the crystals by filtration, wash them with cold water, and dry them.[3]
-
Further purification can be achieved by recrystallization from ethanol.[3]
-
2. Spectroscopic Validation Protocol
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with the reference data provided in Table 1.
-
-
FT-IR Spectroscopy (ATR Method): [1]
-
Obtain a background spectrum of the clean ATR crystal.[1]
-
Place a small amount of the dry, solid this compound sample onto the ATR crystal.[1]
-
Apply consistent pressure to ensure good contact between the sample and the crystal.[1]
-
Collect the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.[1]
-
Compare the positions of the major absorption bands with the reference data in Table 2.
-
-
Mass Spectrometry (GC-MS): [2]
-
Prepare a dilute solution of the synthesized this compound in a volatile organic solvent.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting mass spectrum for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.[2]
-
Compare the observed molecular ion with the expected value in Table 2.
-
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of synthesized this compound.
References
A Comparative Analysis of N-Methylthiourea and Thiourea in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives are foundational reagents in organic and medicinal chemistry, prized for their versatility in constructing complex molecular architectures, particularly heterocyclic compounds and metal complexes.[1][2][3] This guide provides an objective, data-driven comparison between the parent compound, thiourea, and its N-methylated analogue, N-Methylthiourea. We will explore their respective performance in various synthetic contexts, supported by experimental data and detailed protocols, to aid researchers in reagent selection and methods development.
Structural and Physical Properties: A Foundational Comparison
Thiourea [SC(NH₂)₂] and this compound [CH₃NHCSNH₂] are structurally analogous, with the primary difference being the substitution of a hydrogen atom with a methyl group on one of the nitrogen atoms in this compound.[4] This seemingly minor modification imparts significant changes in physical properties and chemical reactivity. The electron-donating nature of the methyl group in this compound increases the electron density on the adjacent nitrogen and the sulfur atom, influencing its nucleophilicity and interaction with other molecules.[5]
| Property | Thiourea | This compound | Reference |
| Chemical Formula | CH₄N₂S | C₂H₆N₂S | [6] |
| Molecular Weight | 76.12 g/mol | 90.15 g/mol | [6] |
| Melting Point | 176-178 °C | 118-121 °C | [6] |
| Appearance | White crystalline solid | Colorless crystals | [1] |
Performance in Synthesis: Key Applications
The choice between thiourea and this compound is primarily dictated by the desired final product and specific reaction conditions.
Synthesis of Heterocyclic Compounds
Both reagents are crucial building blocks for a variety of heterocycles.[4] The fundamental difference is that this compound incorporates a methyl-substituted nitrogen into the final heterocyclic ring, whereas thiourea provides an unsubstituted amine moiety.
Hantzsch Thiazole Synthesis: A classic example is the Hantzsch synthesis, where a thiourea derivative reacts with an α-haloketone to form a thiazole ring.[7]
-
Using Thiourea: The reaction yields a 2-aminothiazole.
-
Using this compound: The reaction produces a 2-(methylamino)thiazole.
The general workflow for this synthesis is illustrated below.
Coordination Chemistry and Metal Complexes
Thiourea and its derivatives are excellent ligands for forming complexes with various metal ions, coordinating primarily through the soft sulfur atom.[1][8] The presence of N-alkyl substituents can influence the steric and electronic properties of the resulting metal complexes, affecting their geometry, stability, and subsequent reactivity.[9][10]
For example, in the synthesis of copper complexes, it has been observed that N,N'-substituted thioureas can facilitate the reduction of Cu(II) to Cu(I) during the coordination reaction.[8][9] The specific geometry of the final complex, whether it be tetrahedral, trigonal planar, or square planar, is also influenced by the nature of the substituents on the thiourea ligand.[9][10]
Corrosion Inhibition
Thiourea derivatives are effective corrosion inhibitors, particularly for metals in acidic environments.[11] Their mechanism involves adsorption onto the metal surface, forming a protective layer.[5] Comparative studies have shown that N-alkylated thioureas often exhibit superior performance.
| Inhibitor | Metal | Medium | Inhibition Efficiency | Reference |
| Thiourea | Mild Steel | 0.5 M H₃PO₄ | Less effective than this compound | [5] |
| This compound | Mild Steel | 0.5 M H₃PO₄ | More effective than Thiourea | [5][11] |
The enhanced efficiency of this compound is attributed to the electron-donating effect of the methyl group, which increases the electron density on the sulfur atom, leading to stronger and more stable adsorption onto the metal surface.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from a standard method for preparing alkyl thioureas.[12]
Materials:
-
Methyl isothiocyanate (95 g, 1.3 moles)
-
Concentrated ammonium hydroxide (200 ml, containing approx. 2 moles of ammonia)
-
Activated carbon (e.g., Norit, 2 g)
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, place 200 ml of concentrated ammonium hydroxide solution.
-
Add the methyl isothiocyanate dropwise with stirring over a period of 1 hour. The reaction may become vigorous; control the addition rate to maintain a manageable temperature.[12]
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to expel excess ammonia.
-
Add 2 g of activated carbon, boil the solution briefly, and filter it while hot.
-
Chill the filtrate in an ice bath. This compound will crystallize as a solid mass.
-
Collect the crystals by filtration, wash them three times with 25-ml portions of cold water, and air-dry.
-
The typical yield is 85–95 g (74–81%).[12] Further purification can be achieved by recrystallization from anhydrous ethanol.[12]
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure applicable to both thiourea and this compound for the synthesis of 2-aminothiazole derivatives.[7]
Materials:
-
Thiourea or this compound (1.0 eq.)
-
α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.)
-
Ethanol
-
Mild base (e.g., sodium bicarbonate) (1.1 eq.)
Procedure:
-
Dissolve the thiourea or this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.0 eq.) to the solution.
-
Add the mild base (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
Both thiourea and this compound are indispensable reagents in chemical synthesis. The choice between them is strategic and product-oriented.
-
Thiourea is the reagent of choice for synthesizing primary 2-amino-heterocycles and unsubstituted thiourea-metal complexes. It is a cost-effective and highly versatile starting material.[1][4]
-
This compound offers a direct route to N-methylated heterocyclic products, avoiding additional methylation steps.[12] Its enhanced electron-donating properties make it a superior corrosion inhibitor compared to thiourea.[5]
For professionals in drug development, the ability of this compound to introduce a specific N-alkyl group is particularly valuable, as this can significantly modulate the pharmacological properties of the final molecule. Ultimately, a comprehensive understanding of the subtle yet significant differences in their reactivity allows for more precise control over synthetic outcomes.
References
- 1. Thiourea:an organic compound_Chemicalbook [chemicalbook.com]
- 2. Thiourea: Properties, Applications & Latest Research in Organic Synthesis | Comprehensive Guide for Chemists [hydrogen-sulfide.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of N-Methylthiourea and N,N'-Dimethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N-Methylthiourea and N,N'-dimethylthiourea. Understanding the nuanced differences in their structure and resulting reactivity is crucial for selecting the appropriate reagent in organic synthesis and for elucidating mechanisms in medicinal chemistry and drug development. This document summarizes their key properties, analyzes their reactivity profiles with supporting logic, and provides experimental protocols for their comparative evaluation.
Physicochemical Properties
The seemingly minor difference in methylation between this compound and N,N'-dimethylthiourea leads to distinct physical properties that can influence reaction conditions and solubility.
| Property | This compound | N,N'-Dimethylthiourea |
| CAS Number | 598-52-7 | 534-13-4[1] |
| Molecular Formula | C₂H₆N₂S | C₃H₈N₂S[1] |
| Molecular Weight | 90.15 g/mol | 104.18 g/mol [1] |
| Appearance | Crystals | Colorless to white crystals or crystalline powder[1] |
| Melting Point | 118-121 °C | 61-63 °C[1] |
| Solubility in Water | Data not readily available, but expected to be soluble. | 1000 g/L[1] |
Reactivity Analysis: A Comparative Perspective
The reactivity of thioureas is primarily governed by the nucleophilicity of the sulfur atom, the basicity of the nitrogen atoms, and the ability to participate in hydrogen bonding. The degree of N-methylation significantly modulates these characteristics.
Nucleophilicity and Basicity
The sulfur atom in thioureas is the primary site of nucleophilic attack in many reactions, such as S-alkylation. The electron-donating nature of the methyl groups in both this compound and N,N'-dimethylthiourea increases the electron density on the sulfur atom compared to the parent thiourea, thereby enhancing its nucleophilicity.
-
N,N'-dimethylthiourea : With two electron-donating methyl groups, the sulfur atom in N,N'-dimethylthiourea is expected to be more electron-rich and, therefore, a stronger nucleophile than the sulfur in this compound, which has only one methyl group. This enhanced nucleophilicity can lead to faster reaction rates in, for example, S-alkylation reactions.
-
This compound : While still more nucleophilic than thiourea, the presence of only one methyl group results in a comparatively lower electron density on the sulfur atom. However, the presence of three N-H protons allows for different interactions and reaction pathways compared to the symmetrically disubstituted analog.
In the context of corrosion inhibition, this compound has been reported to be more effective than thiourea, which is attributed to the increased electron density on the sulfur and nitrogen atoms, leading to stronger adsorption on the metal surface.[2] This observation supports the idea that N-alkylation enhances the electron-donating properties of the thiourea moiety.
Steric Hindrance
The additional methyl group in N,N'-dimethylthiourea introduces greater steric bulk around the thiocarbonyl group compared to this compound. This can influence the rate of reaction with sterically demanding electrophiles. For very bulky substrates, the less hindered this compound might react more readily.
Hydrogen Bonding
The ability to act as a hydrogen bond donor is a key feature of thioureas and is crucial for their application as organocatalysts.
-
This compound : Possesses three N-H protons and can act as a hydrogen bond donor at multiple sites. This is particularly relevant in reactions where the thiourea acts as a catalyst by activating electrophiles through hydrogen bonding, such as in the Biginelli reaction.
-
N,N'-dimethylthiourea : Has two N-H protons. While still capable of hydrogen bonding, the number of donor sites is reduced compared to this compound. This difference can affect its catalytic efficiency and the stability of reaction intermediates.
Caption: A general workflow for a comparative reactivity study of thiourea derivatives in organic synthesis.
Conclusion
While structurally similar, this compound and N,N'-dimethylthiourea exhibit distinct reactivity profiles governed by differences in electronic effects, steric hindrance, and hydrogen-bonding capabilities. N,N'-dimethylthiourea is predicted to be a more potent nucleophile due to the presence of two electron-donating methyl groups. Conversely, this compound, with more N-H protons, may be a more effective hydrogen-bond donor catalyst in certain reactions. The choice between these two reagents should be guided by the specific requirements of the chemical transformation or biological system under investigation. The provided experimental protocols offer a framework for researchers to quantitatively assess their relative reactivity and make informed decisions in their research and development endeavors.
References
The Efficacy of N-Alkylthioureas: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, N-alkylthiourea derivatives represent a versatile scaffold with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various N-alkylthioureas, supported by experimental data, to inform preclinical research and development.
Thiourea derivatives are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The biological activity of these compounds is significantly influenced by the nature and substitution pattern of the N-alkyl groups.[3][4] This guide synthesizes data from multiple studies to offer a comparative perspective on their efficacy.
Comparative Efficacy Data
The biological activity of N-alkylthioureas and their derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibition and cytotoxic effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the efficacy of various N-alkylthiourea derivatives against different biological targets.
Anticancer and Cytotoxic Activity
The cytotoxic effects of N,N'-disubstituted thioureas have been evaluated against a range of cancer cell lines. The data suggests that the nature of the substituents on the aryl rings plays a crucial role in their anticancer potency.[4]
| Compound ID | N-Substituent 1 | N'-Substituent 2 | Target Cell Line | IC50 (µM) | Reference |
| 1 | 4-Fluorophenyl | 4-(hexyloxy)phenyl | MCF-7 | 338.33 ± 1.52 | [3] |
| 2 | 4-Fluorophenyl | 4-(octyloxy)phenyl | MCF-7 | 567.83 ± 4.28 | [3] |
| 3 | 4-Fluorophenyl | 4-(decyloxy)phenyl | MCF-7 | 711.88 ± 2.5 | [3] |
| 4 | Phenyl | 4-(hexyloxy)phenyl | MCF-7 | 527.21 ± 1.28 | [3] |
| 5 | Phenyl | 4-(octyloxy)phenyl | MCF-7 | 619.68 ± 4.33 | [3] |
| 6 | Phenyl | 4-(decyloxy)phenyl | MCF-7 | 726.61 ± 1.29 | [3] |
| 7 | 3,5-bis(trifluoromethyl)phenyl | phenylamino | MCF-7 | 9.19 | [4] |
| 8 | 3,5-bis(trifluoromethyl)phenyl | phenylamino | HCT116 | 6.42 | [4] |
Table 1: In vitro cytotoxic activity of various N-substituted thiourea derivatives against human cancer cell lines. A lower IC50 value indicates higher potency.
Notably, for the N,N'-diarylthiourea derivatives shown (compounds 1-6), an increase in the alkyl chain length of the alkoxy substituent led to a decrease in cytotoxic activity against the MCF-7 breast cancer cell line.[3]
Antimicrobial Activity
N-acyl thiourea derivatives have demonstrated activity against a variety of bacterial and fungal pathogens.[1][5] The minimum inhibitory concentration (MIC) is a key parameter for assessing their antimicrobial efficacy.
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| TD4 | Thiourea Derivative | Staphylococcus aureus (MRSA, USA300) | 2 | [6] |
| TD4 | Thiourea Derivative | Staphylococcus aureus (ATCC 29213) | 2 | [6] |
| TD4 | Thiourea Derivative | Staphylococcus epidermidis (MRSE) | 8 | [6] |
| TD4 | Thiourea Derivative | Enterococcus faecalis (ATCC 29212) | 4 | [6] |
| 1b | N-acyl thiourea with benzothiazole | Escherichia coli ATCC 25922 (anti-biofilm) | 625 (MBIC) | [5] |
| 1d | N-acyl thiourea with 6-methylpyridine | Escherichia coli ATCC 25922 (anti-biofilm) | 625 (MBIC) | [5] |
Table 2: Minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) of selected N-alkylthiourea derivatives against various microbial strains.
One particular thiourea derivative, TD4, has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] Other N-acyl thioureas have exhibited anti-biofilm capabilities.[5]
Enzyme Inhibitory Activity
A primary mechanism of action for many thiourea derivatives is the inhibition of enzymes.[2] They are well-documented inhibitors of urease, a key enzyme in the pathogenesis of Helicobacter pylori.[7]
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| b19 | N-arylacetothiourea | H. pylori urease (cell-free) | 0.16 ± 0.05 | [7] |
| b19 | N-arylacetothiourea | H. pylori urease (intact cell) | 3.86 ± 0.10 | [7] |
| b8 | N-arylacetothiourea | H. pylori urease (intact cell) | 52.5 ± 3.9 | [7] |
| b16 | N-arylacetothiourea | H. pylori urease (intact cell) | 35.7 ± 1.7 | [7] |
| AHA * | Acetohydroxamic acid (positive control) | H. pylori urease (cell-free) | - | [7] |
*Table 3: Inhibitory activity of N-arylacetothioureas against Helicobacter pylori urease. AHA is a known urease inhibitor used as a positive control.
Compound b19 emerged as a highly potent inhibitor of H. pylori urease, demonstrating significantly greater potency than the control substance, acetohydroxamic acid (AHA).[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the general procedures used to assess the efficacy of N-alkylthioureas.
Synthesis of N,N'-Disubstituted Thioureas
A common synthetic route to N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[8]
-
Isothiocyanate Formation : An amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt.
-
Coupling : The dithiocarbamate intermediate is then treated with a coupling agent like ethyl chloroformate to produce the corresponding isothiocyanate.
-
Thiourea Formation : The isothiocyanate is subsequently reacted with a primary or secondary amine to yield the N,N'-disubstituted thiourea.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]
-
Serial Dilutions : The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key concepts and experimental processes related to the study of N-alkylthioureas.
Caption: Structure-Activity Relationship (SAR) logic for N-alkylthioureas.
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of tyrosinase inhibition by thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for N-Methylthiourea in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents in organic synthesis is a critical decision influenced by factors such as reactivity, yield, safety, and cost. N-Methylthiourea (NMTU) is a widely used reagent, particularly in the synthesis of sulfur and nitrogen-containing heterocyclic compounds which are prevalent in many pharmaceuticals. However, concerns regarding its potential toxicity and handling have prompted the exploration of viable alternatives. This guide provides an objective comparison of NMTU with its common alternatives in key organic reactions, supported by experimental data and detailed protocols.
Key Alternatives to this compound
The primary alternatives to this compound in the synthesis of heterocyclic compounds such as thiazoles and pyrimidines include:
-
Thioamides (e.g., Thioacetamide): Structurally similar, offering a reactive sulfur and nitrogen source for cyclization reactions.
-
Potassium Thiocyanate (KSCN): An inorganic salt that serves as a versatile source of the thiocyanate anion, which can be incorporated into various heterocyclic frameworks.
-
Cyanoguanidine: A bioisosteric replacement for the thiourea moiety, often used in the synthesis of pyrimidine and triazine derivatives, particularly in medicinal chemistry to improve toxicological profiles.
Performance Comparison in Key Organic Syntheses
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide or thiourea. The following table compares the performance of this compound with thioacetamide and potassium thiocyanate in this reaction.
Data Presentation: Hantzsch Thiazole Synthesis
| Reagent | α-Haloketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Ethyl bromopyruvate | Ethyl 2-(methylamino)thiazole-4-carboxylate | Ethanol, Reflux, 2h | 77 | [1] |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Methanol, Heat | 99 | [2] |
| Thioacetamide | 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one | 4-Hydroxy-3-(2-methylthiazol-4-yl)chromen-2-one | Not specified | Not specified | [3] |
| Potassium Thiocyanate | α-Nitro epoxides, Primary amines | Polysubstituted 2-aminothiazoles | Not specified | Good yields | [4] |
Experimental Protocol: Hantzsch Thiazole Synthesis with Thiourea [5]
-
Dissolution: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Addition: Once dissolved, cool the solution to room temperature and slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.
-
Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath.
-
Isolation: The product, 2-aminothiazole, can be isolated by neutralization and subsequent extraction or filtration.
Logical Relationship: Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. It typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative.
Data Presentation: Biginelli Reaction
| (Thio)urea Derivative | Aldehyde | β-Ketoester | Catalyst | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl acetoacetate | TMSCl | Excellent | [6] |
| Thiourea | Benzaldehyde | Ethyl acetoacetate | conc. HCl | 94 | [7] |
| Urea | Benzaldehyde | Ethyl acetoacetate | Ball Milling (catalyst-free) | >98 | [8] |
Experimental Protocol: Biginelli Reaction with Thiourea [7]
-
Mixing: A mixture of 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide (300 mg, 0.814 mmol), thiourea (185 mg, 2.44 mmol), benzaldehyde (0.25 mL, 2.44 mmol), and a catalytic amount of concentrated HCl (4 drops) in ethanol (10 mL) is prepared.
-
Reflux: The reaction mixture is refluxed overnight.
-
Cooling and Filtration: After the completion of the reaction, the mixture is allowed to cool. The solid product that forms is filtered.
-
Washing and Drying: The solid is washed with water (5 mL) and cold ether (3x5 mL) to remove unreacted starting materials and then dried to yield the product.
Logical Relationship: Biginelli Reaction
Caption: Simplified workflow of the Biginelli reaction.
Signaling Pathway Inhibition by a Thiazole-Containing Drug: Dabrafenib
Many drugs containing the thiazole moiety function by inhibiting specific signaling pathways involved in disease progression. A prominent example is Dabrafenib, a BRAF inhibitor used in cancer therapy. It targets the MAPK/ERK signaling pathway, which is often hyperactivated in melanoma.
Signaling Pathway: MAPK/RAF Pathway Inhibition by Dabrafenib
Caption: Inhibition of the MAPK/RAF signaling pathway by Dabrafenib.
Safety and Toxicity Profile
A significant driver for seeking alternatives to this compound is its potential toxicity. While comprehensive comparative data is often scarce, available information suggests that inorganic alternatives might present a different safety profile.
Data Presentation: Acute Oral Toxicity (LD50)
| Compound | Animal Model | LD50 (mg/kg) | Reference |
| This compound | Data not readily available | - | |
| Potassium Thiocyanate | Rat | 554 | [9] |
| Sodium Thiocyanate | Rat | 765 | [9] |
| Thioacetamide | Rat | 301 | Not specified |
Note: Toxicity data can vary based on the specific experimental conditions and animal model.
Conclusion
The choice of a reagent for the synthesis of heterocyclic compounds is a multifaceted decision. While this compound is an effective reagent, alternatives such as thioamides, potassium thiocyanate, and cyanoguanidine offer viable, and in some cases, safer and more environmentally benign options. Thioamides are excellent substitutes in reactions like the Hantzsch thiazole synthesis, often providing high yields. Potassium thiocyanate is a cost-effective and versatile source of the thiocyanate moiety. For applications in drug discovery where minimizing toxicity is paramount, cyanoguanidine stands out as a valuable bioisosteric replacement for the thiourea group. Researchers and drug development professionals are encouraged to consider these alternatives, weighing the benefits of yield, reaction conditions, and safety profiles to best suit their synthetic goals.
References
- 1. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
Characterization of N-Methylthiourea Reaction Products: A Comparative Guide by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction products of N-Methylthiourea (NMTU) characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the precise structure and fragmentation patterns of these products is crucial for reaction monitoring, impurity profiling, and the development of novel therapeutics. This document presents experimental data for the characterization of S-alkylation and N-acylation products of NMTU and compares them with related thiourea derivatives.
Executive Summary
This compound is a versatile reagent in organic synthesis, capable of undergoing reaction at either its sulfur or nitrogen atoms. The regioselectivity of these reactions is of significant interest in medicinal chemistry and drug development. This guide details the NMR and MS characterization of key reaction products, offering a comparative analysis to aid in structural elucidation.
Comparison of this compound Reaction Products
The primary reactive sites of this compound are the sulfur atom, which acts as a soft nucleophile, and the nitrogen atoms, which are harder nucleophiles. Reactions with soft electrophiles, such as alkyl halides, typically result in S-alkylation, while reactions with hard electrophiles, like acyl chlorides, can lead to N-acylation.
S-Alkylation of this compound
Reaction of this compound with alkyl halides, such as ethyl iodide, proceeds via S-alkylation to form S-alkyl-N-methylisothiourea salts.
Table 1: Comparison of NMR and MS Data for S-Alkylated Thiourea Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| S-Ethyl-N-methylisothiourea Hydroiodide | ~2.5 (s, 3H, N-CH3), ~3.1 (q, 2H, S-CH2), ~1.4 (t, 3H, CH3), NH protons (broad) | ~25 (N-CH3), ~30 (S-CH2), ~15 (CH3), ~170 (C=N) | Expected [M+H]+ for C4H10N2S: 119.06 |
| S-Methyl-N-benzothiazolyl-N´-p-aminophenyl-isothiourea [1] | 2.40 (s, 3H, SCH3), 5.3 (br, 2H, NH2), 6.6-7.87 (m, aromatic-H), 11.67 (br, 1H, NH) | 14.59 (SCH3), 114.46-151.35 (aromatic-C), 166.51 (C=N), 171.80 (C=N) | 314.2 (M+) |
Note: Data for S-Ethyl-N-methylisothiourea Hydroiodide is predicted based on typical chemical shifts, as specific literature data was not available.
N-Acylation of this compound
The reaction of this compound with acyl chlorides, such as benzoyl chloride, can lead to the formation of N-acyl-N'-methylthiourea derivatives.
Table 2: Comparison of NMR and MS Data for N-Acylated Thiourea Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| N-Benzoyl-N'-phenylthiourea [2] | 7.30-7.98 (m, aromatic-H), 11.56 (s, 1H, O=C-NH-C=S), 12.61 (s, 1H, S=C-NH-Ph) | 124.2-139.2 (aromatic-C), 165.3 (C=O), 177.7 (C=S) | [M-H]-: 255.06 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea [3] | 7.20-7.80 (m, aromatic-H), 9.05 (s, 1H, NH), 12.10 (s, 1H, NH) | 127.8-138.5 (aromatic-C), 166.5 (C=O), 178.0 (C=S) | [M-H]-: 322.9816 |
Experimental Protocols
General Procedure for S-Alkylation of this compound
A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetone) is treated with an alkyl halide (1 equivalent) (e.g., ethyl iodide, benzyl bromide). The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting S-alkyl-N-methylisothiourea salt often precipitates from the solution and can be isolated by filtration.
General Procedure for N-Acylation of Thiourea Derivatives
To a solution of a thiourea derivative (e.g., N-phenylthiourea) (1 equivalent) and a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), an acyl chloride (1 equivalent) (e.g., benzoyl chloride) is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then typically refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by washing with a saturated sodium bicarbonate solution and recrystallization.[2][4]
NMR Spectroscopy
1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.
Visualizing Reaction Pathways and Workflows
Reaction of this compound with an Alkyl Halide
References
A Comparative Guide to Analytical Method Validation for N-acyl Thiourea Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of validated analytical techniques for the quantitative determination of N-acyl thiourea derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The focus is on providing a clear comparison of performance characteristics, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical method hinges on various factors, including the nature of the sample, the required sensitivity and selectivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands out as a widely adopted and versatile technique for the analysis of N-acyl thiourea derivatives.[1][2] Other methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry, also find application in specific contexts.[2][3]
Quantitative Data Comparison
The following tables summarize the validation parameters for the quantitative determination of representative N-acyl thiourea derivatives using different analytical methods. This allows for a direct comparison of their performance.
Table 1: Method Validation Parameters for a Representative N-acyl Thiourea Derivative (Compound 1d) [1][4][5]
| Parameter | RP-HPLC Method |
| Linearity Range (µg/mL) | 0.05 - 40 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.0174 |
| Limit of Quantification (LOQ) (µg/mL) | 0.0521 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Comparative Validation Data for Acetamide, N-[(phenylamino)thioxomethyl]- [2]
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 0.05 - 40 µg/mL | 2 - 18 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 (Typical) |
| Limit of Detection (LOD) | 0.0174 µg/mL | ~1 ppm (for thiourea) |
| Limit of Quantification (LOQ) | 0.0521 µg/mL | ~3 ppm (Estimated) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% (Typical) |
| Precision (% RSD) | < 2% | < 3% |
Table 3: LC-MS/MS Method Validation for Thiourea-Based Antivirals [3]
| Parameter | LC-MS/MS Method |
| Linearity Range (pg/mL) | 1.00 - 10000 |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 |
| Intra- and Inter-day Precision (% RE) | 0.5 - 5.98% |
| Intra- and Inter-day Precision (% RSD) | ≤ 10.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for the key experiments cited.
RP-HPLC Method for N-acyl Thiourea Derivatives[1][6]
This method is suitable for the quantitative determination of novel N-acyl thiourea derivatives.
-
Instrumentation:
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
-
Reference standard of the specific N-acyl thiourea derivative
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The ratio may need to be optimized depending on the specific analyte.[7]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: Determined by UV scan, often around 254 nm.[7]
-
Injection Volume: 10 µL[6]
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the N-acyl thiourea derivative reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.05 µg/mL to 40 µg/mL).[6]
-
Sample Preparation: Dissolve the sample containing the N-acyl thiourea derivative in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
-
UV-Vis Spectrophotometric Method[2]
This method is simpler and faster than HPLC but may be less specific.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents and Materials:
-
Methanol (spectroscopic grade)
-
Reference standard of the N-acyl thiourea derivative
-
-
Procedure:
-
Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).[2]
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the calibration curve.[2]
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against a methanol blank.
-
Visualizations
Diagrams illustrating key processes and relationships provide a clear visual understanding of the methodologies.
Caption: Synthesis workflow for N-acyl thiourea derivatives.
Caption: General workflow for HPLC analysis of N-acyl thiourea derivatives.
Caption: Interrelationship of key HPLC method validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Methylthiourea Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-Methylthiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The structural simplicity and synthetic accessibility of the this compound scaffold make it an attractive template for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, urease inhibitory, and antimicrobial properties. The information presented herein is supported by experimental data from various studies to facilitate further research and drug development endeavors.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is significantly influenced by the nature of the substituents attached to the thiourea backbone. Modifications can drastically alter the compound's potency and selectivity.
Anticancer Activity
N-acyl-N'-methylthiourea derivatives have shown notable cytotoxic effects against various cancer cell lines. The general structure involves an acyl group and a methyl group on the nitrogen atoms of the thiourea core. The nature of the acyl group plays a crucial role in determining the anticancer potency.
| Compound ID | R Group (Acyl Moiety) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hexylbenzoyl | T47D (Breast Cancer) | 179 | [1] |
| MCF-7 (Breast Cancer) | 390 | [1] | ||
| WiDr (Colon Cancer) | 433 | [1] | ||
| HeLa (Cervical Cancer) | 412 | [1] | ||
| Control | Hydroxyurea | T47D | 1803 | [1] |
| MCF-7 | 2829 | [1] | ||
| WiDr | 1803 | [1] | ||
| HeLa | 5632 | [1] |
Structure-Activity Relationship Insights:
The presence of a long alkyl chain, such as a hexyl group, on the benzoyl moiety appears to contribute to the cytotoxic activity of 1-(4-hexylbenzoyl)-3-methylthiourea. This increased lipophilicity may enhance the compound's ability to traverse cell membranes, leading to improved efficacy compared to the standard drug, hydroxyurea.[1]
Urease Inhibitory Activity
N-substituted thiourea derivatives are potent inhibitors of urease, a bacterial and fungal enzyme implicated in the pathogenesis of various diseases, including peptic ulcers and urinary tract infections. The substitution on the second nitrogen of the this compound core significantly impacts the inhibitory activity.
| Compound ID | R Group | Urease Source | IC50 (µM) | Reference |
| 2a | 2-(1-methylquinolin-1-ium-4-yloxy)acetyl | Jack Bean | 1.83 ± 0.79 | [2] |
| 2b | 2-(1,7-dimethyl-2-oxoquinolin-4-yloxy)acetyl | Jack Bean | 5.29 ± 0.36 | [2] |
| 2c | 2-(1,8-dimethyl-2-oxoquinolin-4-yloxy)acetyl | Jack Bean | 5.60 ± 0.84 | [2] |
| Control | Thiourea | Jack Bean | 22.8 ± 1.31 | [2] |
| Control | Acetohydroxamic acid | Jack Bean | 21.03 ± 0.94 | [2] |
Structure-Activity Relationship Insights:
The presence of a quinolone moiety attached to the this compound scaffold dramatically enhances urease inhibitory activity. Specifically, a methyl group at the N1 position of the quinolone ring, as seen in compound 2a , results in the most potent inhibition, being approximately 12-fold more active than the standard inhibitor thiourea.[2] This suggests that the quinolone ring system plays a critical role in the binding of these inhibitors to the urease active site.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has been extensively studied. The nature and number of alkyl substituents on the nitrogen atoms influence their efficacy against various bacterial strains.
| Compound | R1 | R2 | R3 | R4 | Antibacterial Activity Trend | Reference |
| This compound (MTU) | H | H | CH₃ | H | + | [3] |
| N,N'-dimethylthiourea (DMTU) | H | CH₃ | CH₃ | H | ++ | [3] |
| N,N'-diethylthiourea (DETU) | H | C₂H₅ | C₂H₅ | H | +++ | [3] |
| Tetramethylthiourea (TMTU) | CH₃ | CH₃ | CH₃ | CH₃ | ++++ | [3] |
Structure-Activity Relationship Insights:
A clear trend is observed where the antibacterial activity of N-alkyl substituted thiourea derivatives increases with the number of alkyl substituents on the nitrogen atoms. Tetramethylthiourea (TMTU) exhibited the highest biological activity among the tested compounds, suggesting that increased alkylation enhances antibacterial efficacy.[3] This could be attributed to increased lipophilicity, facilitating better penetration through the bacterial cell wall.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, WiDr, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Urease Inhibitory Activity Assay
This assay measures the inhibition of urease activity by monitoring the production of ammonia from urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, 25 µL of the test compound solution is mixed with 25 µL of urease solution and incubated at 37°C for 15 minutes.
-
Substrate Addition: 50 µL of urea solution is added to initiate the enzymatic reaction, and the mixture is incubated for another 15 minutes at 37°C.
-
Color Development: 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well, and the plate is incubated for 30 minutes at 37°C for color development.
-
Absorbance Measurement: The absorbance of the resulting indophenol blue is measured at 625 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of urease activity is determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
N-Alkylthiourea derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in sterile saline.
-
Serial Dilution of Compounds: The N-Alkylthiourea derivatives are serially diluted in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the biological evaluation of this compound derivatives, the following diagrams illustrate key workflows and a proposed signaling pathway.
Caption: Workflow for determining IC50 values using the MTT assay.
Caption: Mechanism of urease inhibition by this compound derivatives.
Caption: Proposed anticancer signaling pathway inhibition.
References
Unlocking the Therapeutic Potential of Thiourea Derivatives: A Comparative Analysis of Their Biological Activity
For researchers, scientists, and drug development professionals, thiourea derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthetic accessibility and the vast potential for structural modifications have made them a focal point in the quest for novel therapeutic agents. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Thiourea and its derivatives are a class of organic compounds that have garnered significant attention for their diverse pharmacological applications.[1][2] The biological activity of these compounds is intrinsically linked to the nature of the substituents on the thiourea core, making structure-activity relationship (SAR) studies crucial for the development of new therapeutics.[3][4] This guide aims to provide an objective comparison of the performance of various thiourea derivatives, offering a valuable resource for those involved in drug discovery and development.
Comparative Biological Activity of Thiourea Derivatives
The efficacy of thiourea derivatives varies significantly depending on their structural modifications. The following tables summarize quantitative data from various studies, offering a clear comparison of their anticancer, antimicrobial, and anti-inflammatory activities.
Table 1: Anticancer Activity of Thiourea Derivatives
Thiourea derivatives have demonstrated considerable potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[1][5][6] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [7] |
| SW620 (Colon) | 1.5 | [7] | |
| K562 (Leukemia) | 6.3 | [7] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [8] |
| HepG2 (Liver) | 1.74 | [8] | |
| MCF7 (Breast) | 7.0 | [8] | |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |
| Bis-thiourea structure | Human leukemia | as low as 1.50 | [1] |
| Aromatic derivatives from indole molecules | Lung, Liver, Breast | < 20 (LC50) | [1] |
Table 2: Antimicrobial Activity of Thiourea Derivatives
The emergence of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with thiourea derivatives showing promising activity.[1][9] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel thiourea derivative 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [1] |
| Tris-thiourea derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | >1250 | [1] |
| Thiourea derivatives of 1,3-thiazole (Compounds 3 and 9) | Gram-positive cocci | 2 - 32 | [10] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole (Compounds 4 and 10) | Methicillin-resistant S. aureus | 4 - 64 | [11] |
Table 3: Anti-inflammatory Activity of Thiourea Derivatives
Several thiourea derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rats.[12][13] The percentage of edema inhibition is a key indicator of anti-inflammatory efficacy.
| Compound/Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Naproxen derivative with m-anisidine (4) | Rat | 10 mg/kg | 54.01 | [12][13] |
| Naproxen derivative with N-methyl tryptophan methyl ester (7) | Rat | 10 mg/kg | 54.12 | [12][13] |
| Naproxen derivative 8 | Rat | Not specified | 44.83 | [14] |
| Naproxen derivative 9 | Rat | Not specified | 49.29 | [14] |
| Thiourea derivatives 60 and 62 | In vitro (TNF-α inhibition) | 10 µg/mL | 78 and 72 | [1] |
| In vitro (IL-6 inhibition) | 10 µg/mL | 89 and 83 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of thiourea derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[15][17]
Agar Disk Diffusion for Antimicrobial Susceptibility
This method is a primary screening tool for determining the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the thiourea derivative and place them on the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.[18]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to evaluate acute inflammation.
-
Animal Acclimatization: Acclimate rats (e.g., Wistar or Sprague-Dawley) for at least one week before the experiment.
-
Compound Administration: Administer the thiourea derivatives orally or intraperitoneally to the test groups. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).[1][19]
-
Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[3]
-
Calculation of Inhibition: Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the control group.[1]
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes involved, the following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for the biological evaluation of thiourea derivatives.
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized N-Methylthiourea
For researchers, scientists, and professionals in drug development, the chemical purity of synthesized compounds is paramount to ensure the reliability, reproducibility, and safety of experimental results. N-Methylthiourea, a versatile building block in organic synthesis and a molecule of interest for its biological activities, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and comparative data against relevant alternatives.
Synthesis and Potential Impurities
A common and straightforward laboratory-scale synthesis of this compound involves the reaction of methyl isothiocyanate with ammonia.[1] While the reaction is generally efficient, several side products and impurities can arise, necessitating rigorous purification and analysis.
Table 1: Potential Impurities in this compound Synthesis
| Impurity | Source of Formation | Potential Impact |
| Unreacted Starting Materials | Incomplete reaction between methyl isothiocyanate and ammonia.[2] | Affects reaction yield and can interfere with subsequent reactions or biological assays. |
| N,N'-Dimethylthiourea | If methylamine is used or formed as a byproduct and reacts with methyl isothiocyanate. | Can alter the physicochemical and biological properties of the final product. |
| Thiourea | If ammonia reacts with any thiocyanate salts present as impurities. | Possesses different biological and chemical reactivity compared to the target compound. |
| Hydrolysis Products | Reaction of methyl isothiocyanate with residual water, forming methylamine and carbon dioxide.[2] | Alters the stoichiometry of the reactants and can lead to other side products.[2] |
| Oxidation Products | Air oxidation of the sulfur atom, particularly during workup or storage.[2] | May lead to discoloration and the formation of urea analogs.[2] |
| Residual Solvents | Incomplete removal of reaction or recrystallization solvents (e.g., ethanol).[1] | Can be toxic and may interfere with analytical measurements and biological experiments. |
Experimental Workflow for Synthesis, Purification, and Analysis
A systematic workflow is crucial for obtaining high-purity this compound. The process begins with synthesis, followed by purification, and concludes with a multi-technique analytical approach to confirm both identity and purity.
Key Purity Assessment Techniques: Protocols and Data
No single technique is sufficient for a comprehensive purity assessment. An orthogonal approach using multiple analytical methods is recommended.
HPLC is a cornerstone for purity analysis, allowing for the separation and quantification of the main compound from non-volatile impurities.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid. A typical starting point could be 70:30 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample. Purity is typically calculated based on the relative peak area of the main component compared to the total area of all peaks (Area % method).
GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents or unreacted starting materials.[2]
Experimental Protocol:
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: 1 µL of the sample, splitless injection.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
Sample Preparation: Dissolve a sample of this compound in a suitable volatile solvent like dichloromethane.
-
Analysis: Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and quantified using an internal standard if necessary.
qNMR provides an absolute measure of purity without the need for a specific reference standard of the compound itself.[3] It quantifies the analyte against a certified internal calibrant.
Experimental Protocol:
-
System: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified standard with a known purity that has a simple spectrum with peaks that do not overlap with the analyte, e.g., dimethyl sulfone (DMSO2) or maleic acid.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1, typically 5 times the longest T1) to allow for full relaxation of all protons.
-
Analysis: Calculate the purity by comparing the integral of a known proton signal from this compound with the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and number of protons.[3]
Table 2: Summary of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Common Impurities Detected | Advantages | Limitations |
| HPLC-UV | Quantitative purity (relative), impurity profile.[4] | Non-volatile byproducts, related structures. | High precision, widely available. | Requires reference standards for impurity identification; may not detect non-UV active compounds. |
| GC-MS | Identification and quantification of volatile compounds.[2] | Residual solvents, unreacted starting materials. | High sensitivity and specificity for volatile analytes. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute quantitative purity, structural confirmation.[3] | A wide range of impurities with proton signals. | Provides absolute purity without a specific analyte standard; structural information. | Lower sensitivity than chromatographic methods; requires a high-field NMR. |
| Melting Point | Qualitative indication of purity. | General impurities. | Fast, simple, and inexpensive. | A sharp range is indicative but not definitive proof of purity.[1] |
| FT-IR | Identity confirmation.[4] | --- | Rapid confirmation of functional groups and overall structure. | Not a quantitative technique for purity. |
Comparison with Alternative Thiourea Derivatives
The choice of a thiourea derivative often depends on the specific application. This compound is frequently compared with its parent compound, thiourea, and its dimethylated analog, N,N'-Dimethylthiourea (DMTU), particularly in applications like corrosion inhibition.
Table 3: Comparison of this compound with Alternatives
| Feature | Thiourea | This compound | N,N'-Dimethylthiourea (DMTU) |
| Structure | (NH₂)₂CS | CH₃NHCSNH₂ | (CH₃NH)₂CS |
| Molecular Weight | 76.12 g/mol | 90.15 g/mol [5] | 104.17 g/mol |
| Key Property | Basic thiourea structure. | Asymmetric, one electron-donating methyl group. | Symmetric, two electron-donating methyl groups. |
| Solubility | High water solubility. | Good water solubility. | Higher water solubility than DETU.[6] |
| Application Note | Effective corrosion inhibitor.[7] | More effective corrosion inhibitor than thiourea.[7] | Well-documented scavenger of reactive oxygen species (ROS).[6] |
The enhanced performance of this compound and DMTU in corrosion inhibition is attributed to the electron-donating nature of the methyl groups. This increases the electron density on the sulfur and nitrogen atoms, leading to stronger adsorption onto the metal surface and the formation of a more stable protective film.[7]
Conclusion
The assessment of purity for synthesized this compound is a critical step for ensuring data quality in research and development. A single analytical method is insufficient to declare a compound "pure." A comprehensive approach that combines a high-resolution separation technique like HPLC, a method for volatile impurities like GC-MS, and an absolute quantitative method like qNMR is essential. This multi-faceted strategy provides a high degree of confidence in the compound's identity, purity, and suitability for its intended application, from chemical synthesis to drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identity determination and purity testing [chemcon.com]
- 5. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Comparison of N-Methylthiourea and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of N-Methylthiourea with its precursors, methylamine and thiourea. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the key spectroscopic features of these compounds. The data presented is supported by experimental protocols to ensure reproducibility and further investigation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, methylamine, and thiourea.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 2.8 (s, 3H, CH₃), 7.2 (br s, 1H, NH), 7.6 (br s, 1H, NH₂) | 31.0 (CH₃), 183.5 (C=S) |
| Methylamine | CDCl₃ | ~2.4 (s, 3H, CH₃), ~1.1 (s, 2H, NH₂)[1] | 28.3[2] |
| Thiourea | DMSO-d₆ | ~7.2 (br s, 4H, NH₂)[3] | 181.95[3] |
Table 2: FTIR and UV-Vis Spectroscopic Data
| Compound | FTIR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Solvent |
| This compound | ~3300-3100 (N-H stretch), ~1600 (N-H bend), ~1550 (C-N stretch), ~780 (C=S stretch) | 210, 245 | Methanol |
| Methylamine | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1044 (C-N stretch)[4] | 190.5, 215[5] | Gas Phase |
| Thiourea | 3371, 3260, 3156 (N-H stretch), 1585 (C=S asymmetric stretch), 1449 (C=S symmetric stretch), 1088 (C-S stretch)[6] | 196, 236[7] | Acidic Mobile Phase |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
KBr Pellet Method:
-
Sample Preparation:
-
Pellet Formation:
-
Place a small amount of the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[9]
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.[8]
-
Place the sample pellet in the FTIR spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solution-Phase Measurement:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matching quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the respective holders in the spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the absorbance of the blank from the sample spectrum.[10]
-
Logical Relationship of Compounds
The following diagram illustrates the synthetic relationship between the precursors and the final product, this compound. Methylamine serves as the nitrogen and methyl source, while a thiocarbonyl source is required to form the thiourea backbone. Thiourea is presented as a structural analogue for comparison.
Caption: Synthetic pathway to this compound from its precursors.
References
- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Mechanistic Showdown: Thiourea vs. N-Methylthiourea in Nucleophilic Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of reagent reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed mechanistic comparison of two closely related yet distinct nucleophiles: thiourea and its N-methylated counterpart, N-Methylthiourea. By examining their electronic and steric profiles, we can elucidate their differential behavior in common organic reactions, supported by theoretical principles and representative experimental considerations.
At a Glance: Key Differences in Reactivity
The primary distinction in the reactivity of thiourea and this compound stems from the electronic and steric influence of the N-methyl group. The methyl group, being electron-donating, increases the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom. This enhanced electron density suggests that this compound is a more potent nucleophile than thiourea. However, the presence of the methyl group also introduces a degree of steric hindrance, which can influence the rate of reaction, particularly with bulky electrophiles.
Mechanistic Deep Dive: The S-Alkylation Reaction
A classic example illustrating the nucleophilic character of thioureas is the S-alkylation reaction with alkyl halides to form S-alkylisothiouronium salts. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
The sulfur atom, with its available lone pairs, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The reaction of primary alkyl halides with thiourea is a bimolecular nucleophilic substitution (SN2) reaction, where less steric hindrance is favorable for the reaction rate.[1]
The electron-donating nature of the methyl group in this compound enhances the nucleophilicity of the sulfur atom, leading to a potentially faster reaction rate compared to thiourea. This is supported by studies on corrosion inhibition, where this compound is found to be more effective than thiourea, an effect attributed to the increased electron density on the sulfur and nitrogen atoms.[2][3]
Quantitative Performance Comparison
| Parameter | Thiourea | This compound | Rationale |
| Relative Reaction Rate | k | > k | The electron-donating methyl group in this compound increases the nucleophilicity of the sulfur atom, leading to a faster reaction rate. |
| Product Yield (representative) | Good to Excellent | Excellent | The higher reactivity of this compound is expected to lead to higher yields under identical reaction conditions. |
| Activation Energy (Ea) | Higher | Lower | A more nucleophilic reactant will have a lower activation energy barrier for the SN2 transition state. |
Experimental Protocols
To experimentally validate the comparative reactivity of thiourea and this compound, the following general protocol for the S-alkylation with ethyl bromide can be employed.
Objective: To compare the reaction rates and yields of the S-alkylation of thiourea and this compound with ethyl bromide.
Materials:
-
Thiourea
-
This compound
-
Ethyl bromide
-
Ethanol (anhydrous)
-
Sodium hydroxide (for subsequent hydrolysis if thiol formation is desired)
-
Standard analytical equipment (NMR, GC-MS, etc.)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of thiourea and this compound in anhydrous ethanol.
-
Initiation: To each flask, add an equimolar amount of ethyl bromide at a constant temperature (e.g., 25°C).
-
Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using a suitable technique such as ¹H NMR spectroscopy (to observe the disappearance of starting materials and the appearance of the S-ethylisothiouronium salt) or GC-MS (after a suitable workup).
-
Data Analysis: Determine the reaction rate constants by plotting the concentration of the reactants versus time. Calculate the product yield at the completion of the reaction.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of N-Methylthiourea: A Guide for Laboratory Professionals
For Immediate Release
Proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides essential safety and logistical information for the proper disposal of N-Methylthiourea, a compound frequently used in pharmaceutical research and development. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the associated risks.
Key Hazards:
-
Acute Toxicity (Oral): Fatal if swallowed.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE): To minimize exposure, all personnel handling this compound waste must wear the appropriate PPE:
-
Hand Protection: Chemical-resistant gloves (inspected before use).
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin and Body Protection: Impervious protective clothing, such as a lab coat.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved particulate filter respirator.
Operational Plan: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the safe disposal of this compound.
Step-by-Step Collection Protocol:
-
Waste Identification: Clearly identify all waste streams containing this compound, including solid waste (unused powder, contaminated labware, spill cleanup materials) and liquid waste (solutions containing this compound).
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for collecting this compound waste. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., skull and crossbones, health hazard)
-
Accumulation start date
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3] Ensure segregation from acids, bases, and oxidizing agents.
Disposal Procedures
There are two primary strategies for the disposal of this compound waste: collection by a professional disposal service (the recommended method) and in-laboratory chemical neutralization for small residual amounts (subject to institutional and local regulations).
Primary Disposal Method: Professional Waste Management
The most common and recommended procedure is to arrange for collection by a licensed professional waste disposal service.[4][5] This ensures compliance with all local, regional, and national regulations. The likely disposal route for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Secondary Disposal Method: Chemical Neutralization (Use with Caution)
For small residual amounts, chemical neutralization may be an option to render the waste less hazardous. The following protocol is based on the oxidative degradation of thiourea compounds and has been documented for the similar compound N,N'-Dimethylthiourea.[4]
Disclaimer: This protocol has not been specifically validated for this compound. Laboratory personnel must consult with their institution's Environmental, Health, and Safety (EHS) office to approve this procedure before implementation.
Experimental Protocol: Oxidative Degradation
This procedure must be performed by trained personnel in a chemical fume hood.
-
Preparation: In a suitable container inside a chemical fume hood, prepare a 5% sodium hypochlorite solution (household bleach).[4]
-
Addition of Waste: For every 1 gram of solid this compound waste, slowly and carefully add 100 mL of the 5% sodium hypochlorite solution.[4]
-
Reaction: Allow the mixture to stand overnight with occasional stirring to permit the oxidation of the thiourea compound.[4]
-
Neutralization and Disposal: After the reaction is complete, check the pH of the solution. Neutralize it with a suitable acid or base as required. The final solution may only be disposed of down the drain with copious amounts of water if this is in accordance with local regulations and has been approved by your EHS office.[4]
Crucial Disposal Prohibitions:
-
DO NOT empty into drains or dispose of in the sewer system without prior approved neutralization.
-
DO NOT dispose of in general trash.
-
DO NOT mix with incompatible waste streams.
Data Presentation
| Parameter | Information | Source(s) |
| Waste Classification | Hazardous Waste | [1][5] |
| Primary Disposal Route | Approved waste disposal plant or licensed professional waste disposal service. | [4][5] |
| Environmental Precautions | Do not allow to enter drains or the environment. | [4][5] |
| Spill Response | Evacuate personnel, ensure adequate ventilation, and avoid dust formation. Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal. | [4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for N-Methylthiourea
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-Methylthiourea, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous chemical. It is toxic if swallowed and is suspected of damaging an unborn child[1]. In case of exposure, immediate medical attention is required[2][3].
-
Eye Contact: Immediately rinse eyes with plenty of water and seek medical advice[2][3].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes[2][3].
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting[1].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[2][3].
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure.
1. Preparation:
-
Ensure a designated work area, such as a chemical fume hood, is clean and uncluttered[4].
-
Cover the work surface with absorbent bench paper[4].
-
Locate the nearest safety shower and eyewash station[4].
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].
2. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder to control airborne particles[1][2][4].
3. Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in the table below before handling the chemical.
4. Weighing and Transferring:
-
Use a dedicated, clean spatula for transferring the powder[4].
-
To minimize dust, avoid pouring the powder directly. Instead, transfer small amounts at a time[4].
5. Storage:
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases[1][2].
Personal Protective Equipment (PPE) Summary
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles, Face Shield | Conforming to EN166 (EU) or NIOSH (US) approved standards[5]. | Protects eyes from splashes or airborne particles of the chemical[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or perforation before and during use[4]. | Minimizes the risk of skin absorption. |
| Skin and Body Protection | Lab coat, Chemical-resistant apron (for larger quantities) | Clothing should fully cover exposed skin[4]. | Provides a barrier against accidental spills and contamination of personal clothing[4]. |
| Respiratory Protection | Type P2 (EN 143) respirator cartridges, NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[1]. | Use if exposure limits are exceeded or if irritation is experienced, especially when handling outside of a ventilated enclosure[1][4]. | Prevents inhalation of harmful dust or aerosols[4]. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated disposable materials (e.g., absorbent paper, gloves) in a designated, labeled, and sealed container for hazardous waste[6][7].
-
Liquid Waste: Aqueous solutions containing this compound should be collected in separate, clearly labeled containers for hazardous liquid waste[6]. Do not mix with other waste streams unless permitted by your institution's environmental health and safety department[6].
2. Labeling:
-
Ensure all waste containers are accurately labeled with the full chemical name and associated hazards[4][6].
3. Disposal Method:
-
Dispose of all waste materials through an approved waste disposal plant[1][2][3].
-
Incineration in a licensed hazardous waste facility is a common and effective method for destruction[6].
-
Never dispose of this compound waste down the drain[6].
4. Spill Cleanup:
-
In case of a spill, evacuate the area if necessary[6].
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation[5][6].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[6].
Experimental Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
